molecular formula C9H9NO B1310617 6,7-dihydro-5H-isoquinolin-8-one CAS No. 21917-88-4

6,7-dihydro-5H-isoquinolin-8-one

Cat. No.: B1310617
CAS No.: 21917-88-4
M. Wt: 147.17 g/mol
InChI Key: WFZAOWUFFCIBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-isoquinolin-8-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-isoquinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZAOWUFFCIBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455302
Record name 6,7-dihydro-5H-isoquinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21917-88-4
Record name 6,7-dihydro-5H-isoquinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21917-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-isoquinolin-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6,7-dihydro-5H-isoquinolin-8-one, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] This document compiles available data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.

Core Physicochemical Data

This compound is a bicyclic heterocyclic compound with the CAS Number 21917-88-4.[1][2] Its structure consists of a dihydropyridine ring fused to a pyridine ring, forming the isoquinoline backbone, with a ketone functional group at position 8.[1] This compound serves as a versatile synthetic intermediate for creating more complex molecules with potential therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[1]

The following table summarizes the key physicochemical properties of this compound. It is important to note that while many computed properties are available, experimentally determined data such as melting and boiling points are not well-documented in the provided search results. For context, the experimental data for its structural isomer, 6,7-Dihydro-5H-quinolin-8-one (CAS: 56826-69-8), are sometimes mistakenly attributed to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO[1][3]
Molecular Weight ~147.17 g/mol [1][3]
Physical Form Solid
IUPAC Name This compound[1][3]
InChI Key WFZAOWUFFCIBNP-UHFFFAOYSA-N[1][3]
Canonical SMILES C1CC2=C(C=NC=C2)C(=O)C1[3]
Polar Surface Area 30 Ų (Computed)[3]
XLogP3 1.1 (Computed)[3]
Hydrogen Bond Donor Count 0 (Computed)[3]
Hydrogen Bond Acceptor Count 2 (Computed)[3]
Rotatable Bond Count 0 (Computed)[3]

Methodologies for Experimental Determination

While specific experimental protocols for this compound are not detailed in the provided literature, this section outlines standard laboratory procedures for determining key physicochemical properties relevant to this class of organic compounds.

2.1 Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid.[4] This physical property is a crucial indicator of purity.

  • Apparatus: A melting point apparatus, such as a Vernier Melt Station or a similar device, is typically used.[4]

  • Procedure:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[5] A pure substance will typically have a sharp melting point with a narrow range (1-2°C).

2.2 Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4]

  • Apparatus: A simple distillation apparatus is commonly used, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[4]

  • Procedure:

    • The liquid sample is placed in the round-bottom flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[4]

    • The liquid is heated, and as it boils, the vapor rises.

    • The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[4] The vapor is then cooled by the condenser and collected in the receiving flask.[4]

2.3 Determination of Partition Coefficient (LogP)

The partition coefficient (P) or distribution coefficient (D) is a measure of a compound's differential solubility between two immiscible phases, typically a lipidic (e.g., octanol) and an aqueous phase.[6] LogP is a critical parameter in drug development for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Shake-Flask Method (General Protocol):

    • A solution of the compound is prepared in one of the solvents (e.g., water).

    • An equal volume of the second, immiscible solvent (e.g., 1-octanol) is added to a separatory funnel.

    • The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • The layers are allowed to separate.

    • The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[6]

Visualizations: Workflows and Relationships

3.1 Role in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry.[1] Its rigid bicyclic structure provides a defined three-dimensional orientation for adding various functional groups, which is advantageous for targeted binding to biological molecules like enzymes and receptors. The following diagram illustrates its central role as a synthetic intermediate in the drug discovery process.

G start 6,7-dihydro-5H- isoquinolin-8-one (Core Scaffold) mod Chemical Modification (e.g., at Ketone or Nitrogen) start->mod Versatile Starting Material library Compound Library (Diverse Derivatives) mod->library Generates screening Biological Screening (e.g., Anticancer, Antiviral) library->screening Input for hit Hit Identification screening->hit Yields lead Lead Optimization hit->lead Leads to drug Potential Drug Candidate lead->drug

Diagram 1: Role as a scaffold in drug discovery.

3.2 Experimental Workflow: Melting Point Determination

The following diagram outlines the standard workflow for determining the melting point of a solid organic compound in a laboratory setting. This process is fundamental for characterizing synthetic products and assessing their purity.

G prep Sample Preparation (Dry, Crystalline Solid) pack Pack Sample into Capillary Tube prep->pack load Insert Tube into Melting Point Apparatus pack->load heat Heat Sample at a Controlled Rate load->heat observe Observe Phase Transition (Solid to Liquid) heat->observe record Record Temperature Range (Onset to Clear Point) observe->record result Melting Point Data record->result

Diagram 2: Workflow for melting point determination.

References

The Biological Potential of the Isoquinolinone Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinolinone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting potent and diverse biological activities.[1][2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the vast therapeutic potential of isoquinolinone derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity

Isoquinolinone derivatives have emerged as a promising class of compounds in oncology research, demonstrating efficacy against a variety of cancer cell lines.[1][3] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3][4]

Quantitative Data: Anticancer Activity of Isoquinolinone Derivatives

The following table summarizes the cytotoxic activity of various isoquinolinone derivatives against a panel of human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference(s)
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneVariouslgGI50 = -5.18 (average)[1]
NarciclasineNCI-60 panel0.046 (mean IC50)[1]
3-Aryl substituted isoquinolinonesA549, SK-OV-3, SK-Mel-2, HCT-15, XF-498Comparable to doxorubicin[1]
Lamellarin DDU-145 (Prostate)0.038 - 0.110[3]
Lamellarin KLNCaP (Prostate)0.038 - 0.110[3]
Lamellarin MK562 (Leukemia)0.038 - 0.110[3]
B01002SKOV3 (Ovarian)7.65 µg/mL[5]
C26001SKOV3 (Ovarian)11.68 µg/mL[5]
Isoquinoline-tethered quinazoline (14a)SKBR3 (Breast)0.103[6]
Signaling Pathways in Anticancer Activity

Isoquinolinone derivatives exert their anticancer effects by targeting key signaling pathways crucial for cancer cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Certain isoquinolinone derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[8]

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis Inhibition akt->apoptosis proliferation Cell Growth & Proliferation mtor->proliferation isoquinolinone Isoquinolinone Derivative isoquinolinone->pi3k Inhibits isoquinolinone->akt Inhibits isoquinolinone->mtor Inhibits

PI3K/Akt/mTOR pathway inhibition.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[2] Inhibition of this pathway by certain 3-acyl isoquinolin-1(2H)-ones can lead to cell cycle arrest and apoptosis.[3]

MAPK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation & Survival transcription->proliferation isoquinolinone Isoquinolinone Derivative isoquinolinone->mek Inhibits isoquinolinone->erk Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates proinflammatory Pro-inflammatory Gene Expression isoquinolinone Isoquinolinone Derivative isoquinolinone->ikk Inhibits MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 treat Treat with Isoquinolinone Derivative incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance (570 nm) solubilize->read end End read->end MIC_Workflow start Start prepare_antibiotic Prepare serial dilutions of Isoquinolinone in 96-well plate start->prepare_antibiotic inoculate Inoculate wells with bacterial suspension prepare_antibiotic->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate plate (e.g., 18-24h at 37°C) inoculate->incubate read_mic Visually inspect for turbidity (growth) incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic end End determine_mic->end

References

Potential Therapeutic Targets for 6,7-dihydro-5H-isoquinolin-8-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6,7-dihydro-5H-isoquinolin-8-one core structure is a versatile scaffold in medicinal chemistry, serving as a foundational element for the development of novel therapeutic agents across a spectrum of diseases.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional framework, making it an ideal starting point for designing molecules that can interact with high specificity and affinity to biological targets like enzymes and receptors.[1] Research into derivatives of this scaffold has unveiled a range of potential therapeutic applications, including anticancer, neuroprotective, and anti-atherosclerotic activities.[1][2] This technical guide delves into the key therapeutic targets identified for this compound derivatives, presenting quantitative data, experimental protocols, and associated signaling pathways.

Key Therapeutic Targets and Associated Derivatives

The therapeutic potential of this compound derivatives stems from their ability to modulate the activity of several key proteins implicated in disease pathogenesis. These targets include enzymes, receptors, and transporters.

ATP-binding Cassette Transporter A1 (ABCA1) in Atherosclerosis

Therapeutic Rationale: The upregulation of ATP-binding cassette transporter A1 (ABCA1) is a promising strategy for the prevention and treatment of atherosclerosis. ABCA1 facilitates the efflux of cholesterol from macrophages, a critical step in preventing the formation of foam cells, which are a hallmark of atherosclerotic plaques.[2]

Derivative Class: 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives.

A series of these derivatives have been synthesized and evaluated for their capacity to enhance ABCA1 expression.[2] One notable compound from this series demonstrated significant activity in activating the ABCA1 promoter.[2]

Quantitative Data:

Compound IDABCA1 Promoter Activation (Fold Increase)Cell LineReference
Compound 32.50RAW264.7 macrophages[2]

Experimental Protocol: ABCA1 Promoter Luciferase Assay

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the ABCA1 promoter region using a suitable transfection reagent.

  • Treatment: Following transfection, cells are treated with varying concentrations of the 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives for 24 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The results are normalized to total protein concentration.

  • Data Analysis: The fold increase in luciferase activity relative to vehicle-treated control cells is calculated to determine the extent of ABCA1 promoter activation.

Signaling Pathway:

ABCA1_Upregulation Derivative 5,6-dihydro-8H-isoquinolino [1,2-b]quinazolin-8-one Derivative LXR Liver X Receptor (LXR) Derivative->LXR Activates ABCA1_Promoter ABCA1 Promoter LXR->ABCA1_Promoter Binds to ABCA1_Expression Increased ABCA1 Expression ABCA1_Promoter->ABCA1_Expression Initiates Transcription Cholesterol_Efflux Enhanced Cholesterol Efflux ABCA1_Expression->Cholesterol_Efflux Anti_Atherosclerosis Anti-Atherosclerotic Effect Cholesterol_Efflux->Anti_Atherosclerosis

ABCA1 Upregulation Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) in Cancer

Therapeutic Rationale: Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant subset of breast and other cancers. Its overexpression leads to uncontrolled cell proliferation and tumor growth, making it a critical therapeutic target.[3]

Derivative Class: Isoquinoline-tethered quinazoline derivatives.

A novel series of these derivatives have been synthesized to achieve high selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR), a common challenge in developing HER2 inhibitors.[3]

Quantitative Data:

Compound IDHER2 Kinase Inhibition (IC50, nM)EGFR Kinase Inhibition (IC50, nM)Cell LineReference
14fData not specifiedData not specifiedSKBR3[3]

Note: While the reference indicates enhanced selectivity, specific IC50 values were not provided in the abstract.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human HER2 and EGFR kinase domains are used. A suitable peptide substrate is prepared in assay buffer.

  • Compound Preparation: The isoquinoline-tethered quinazoline derivatives are serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway:

HER2_Inhibition Derivative Isoquinoline-tethered Quinazoline Derivative HER2 HER2 Receptor Derivative->HER2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) HER2->Downstream_Signaling Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation

HER2 Inhibition Pathway
RET Tyrosine Kinase in Cancer

Therapeutic Rationale: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Activating mutations or rearrangements in the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancers.

Derivative Class: 5,6,7,8-Tetrahydro-isoquinolines bearing a 2-nitrophenyl group.

These derivatives have been synthesized and evaluated for their antiproliferative activity and their ability to induce apoptosis and cell cycle arrest.[4] Molecular docking studies have suggested their potential to inhibit the RET enzyme.[4]

Quantitative Data:

Compound IDAntiproliferative Activity (IC50, µM) - HEPG2Antiproliferative Activity (IC50, µM) - HCT116RET Binding Energy (kcal/mol)Reference
3Most potent against HEPG2--5.2[4]
7---5.6[4]
9c-Superior efficacy against HCT116-[4]
Alectinib (standard)---7.2[4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Cancer cell lines (e.g., HEPG2) are cultured and treated with the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the compound on cell cycle progression.

Logical Relationship Diagram:

RET_Inhibition_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis Synthesis Synthesis of 5,6,7,8-Tetrahydro- isoquinoline Derivatives Spectroscopy Structural Confirmation (Spectroscopic Techniques) Synthesis->Spectroscopy Antiproliferative Antiproliferative Assays (HEPG2, HCT116) Spectroscopy->Antiproliferative Docking Molecular Docking (vs. RET Enzyme) Spectroscopy->Docking Apoptosis Apoptosis Analysis (Annexin V-FITC) Antiproliferative->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Antiproliferative->CellCycle

Experimental Workflow for RET Inhibitors

Broader Therapeutic Potential

Beyond these specific targets, derivatives of the this compound scaffold have shown promise in other therapeutic areas, although the specific molecular targets are not always as clearly defined in the initial literature. These areas include:

  • Neuroprotection: The isoquinoline framework is present in many natural alkaloids with neurological activity, and synthetic derivatives are being explored for their potential to treat neurodegenerative diseases.[1][5]

  • Antiviral and Antimicrobial Activity: The versatile nature of the isoquinoline scaffold allows for the generation of large libraries of compounds for screening against various pathogens.[1][5]

  • Anti-inflammatory Effects: Some isoquinoline derivatives have demonstrated the ability to inhibit inflammatory mediators like TNF-α.[5]

Conclusion

The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with diverse and potent biological activities. The key therapeutic targets identified to date, including ABCA1, HER2, and RET kinase, highlight the broad applicability of this chemical framework in addressing major diseases such as atherosclerosis and cancer. Further exploration of this scaffold, including the synthesis of new derivatives and the elucidation of their mechanisms of action, holds significant promise for the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this exciting area.

References

An In-depth Technical Guide to the Structural Analogs and Isomers of 6,7-dihydro-5H-isoquinolin-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-isoquinolin-8-one core is a privileged heterocyclic scaffold that serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the structural analogs and isomers of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for the synthesis of key compounds are provided, alongside a quantitative analysis of their biological effects. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research strategies associated with this important chemical entity.

Introduction to the this compound Scaffold

This compound, with the CAS Number 21917-88-4, is a bicyclic heterocyclic compound. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold in medicinal chemistry for interaction with biological targets.[1] A key structural isomer is 6,7-dihydro-5H-quinolin-8-one (CAS Number 56826-69-8), which features a quinoline core instead of an isoquinoline core.[1] The dihydroisoquinolinone framework is recognized as a "privileged structure," capable of binding to multiple biological targets, leading to a wide range of therapeutic applications.[1] Derivatives of this scaffold have shown potential as anticancer, antiviral, and neuroprotective agents.[1]

Structural Analogs and Isomers

Core Structure and Key Isomer

The core structure of this compound consists of a dihydropyridine ring fused to a pyridine ring. The primary isomer of interest is 6,7-dihydro-5H-quinolin-8-one.

  • This compound: The nitrogen atom is at position 2 of the bicyclic system.

  • 6,7-dihydro-5H-quinolin-8-one: The nitrogen atom is at position 1 of the bicyclic system.

Key Classes of Analogs

Systematic modifications of the this compound core at the ketone group or the nitrogen atom have generated diverse libraries of derivatives.[1] Two prominent classes of analogs with distinct biological activities are highlighted in this guide:

  • 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives: These tetracyclic compounds have been investigated for their ability to up-regulate the expression of ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport.

  • Substituted Isoquinolin-1-one Derivatives: Various analogs with substitutions on the isoquinoline ring have been synthesized and evaluated for their anticancer activity.

Data Presentation: Biological Activity of Analogs

The biological activities of representative analogs are summarized in the tables below for comparative analysis.

Table 1: ABCA1 Promoter Activation by 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives
Compound IDStructureABCA1 Promoter Activation (Fold Change)
1 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one1.00
3 9-bromo-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one2.50
4 9-methyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one1.57
5 10-fluoro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one1.80
7 10-bromo-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one2.10
12 11-methoxy-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one1.60
13 12-chloro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one1.90
16 12-(trifluoromethyl)-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one2.20
24 3-phenyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one1.20

Data extracted from a study on novel non-lipogenic ABCA1 up-regulators. The activity is presented as the fold-change in ABCA1 promoter activation in a luciferase reporter assay in HepG2 cells.

Table 2: Anticancer Activity of Substituted Isoquinolinone Analogs
Compound IDStructureCancer Cell LineIC50 (µM)
Lamellarin D Pyrrolo[2,1-a]isoquinoline derivativeProstate (DU-145)0.038 - 0.110
Lamellarin K Pyrrolo[2,1-a]isoquinoline derivativeVarious0.038 - 0.110
Lamellarin M Pyrrolo[2,1-a]isoquinoline derivativeVarious0.038 - 0.110
GM-3-18 Tetrahydroisoquinoline derivative (4-chloro substitution)Colon Cancer0.9 - 10.7
GM-3-121 Tetrahydroisoquinoline derivative (4-ethyl substitution)--
Compound 15 O-(3-hydroxypropyl) substituted isoquinolin-1-oneVarious-

IC50 values represent the concentration required to inhibit 50% of cell growth. Data compiled from various studies on the anticancer activities of isoquinoline derivatives.[2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis of the core structure and its key analogs are provided below.

Synthesis of the Core Intermediate: 7,8-dihydroquinolin-5(6H)-one (Isomer of the target scaffold)

This protocol describes a method for preparing the quinoline isomer, which is a common precursor in the synthesis of various derivatives.

Reaction: Baylis-Hillman adduct reaction with 1,3-cyclohexanedione followed by cyclization with an ammonium source.

Materials:

  • 2-(acetoxy-(3-phenyl))methyl acrylate (Baylis-Hillman adduct)

  • 5,5-dimethyl-1,3-cyclohexanedione

  • Potassium carbonate

  • Acetone

  • Ammonium acetate

  • 95% Ethanol

Procedure:

  • To a 250 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 9.36 g (40 mmol) of 2-(acetoxy-(3-phenyl))methyl acrylate, 5.60 g (40 mmol) of 5,5-dimethyl-1,3-cyclohexanedione, 2.76 g (20 mmol) of potassium carbonate, and 37.44 g of acetone.

  • Stir the mixture at 56°C for 4 hours.

  • Add 3.08 g (40 mmol) of ammonium acetate and continue the reaction for 1 hour.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from 95% ethanol to yield 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Synthesis of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives

This protocol outlines the final cyclization step to form the tetracyclic ABCA1 up-regulator analogs.

General Procedure:

  • A mixture of the appropriate anthranilic acid (1.2 mmol) and this compound (1.0 mmol) in phosphorus oxychloride (5 mL) is stirred at 100°C for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is slowly poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel to afford the desired 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivative.

Characterization Data for Compound 1:

  • Yield: 1.78%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (d, J = 7.8 Hz, 1H), 8.17 (d, J = 7.9 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.53 (dt, J = 10.0, 7.4 Hz, 2H), 7.46 (t, J = 7.5 Hz, 1H), 7.41 (d, J = 7.5 Hz, 1H), 4.30 (t, J = 6.5 Hz, 2H), 3.11 (t, J = 6.5 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 161.05, 149.72, 147.74, 138.17, 134.82, 132.20, 129.52, 128.23, 127.83, 127.75, 127.64, 126.96, 126.75, 120.84, 39.69, 26.87.

  • HRMS (m/z): [M+H]⁺ calcd for C₁₆H₁₂N₂O, 249.1028; found, 249.0856.

Mandatory Visualizations

Signaling Pathway: ABCA1-Mediated Cholesterol Efflux

The following diagram illustrates the signaling cascade initiated by the interaction of Apolipoprotein A-I (ApoA-I) with the ABCA1 transporter, a pathway targeted by some analogs of this compound. The upregulation of ABCA1 is a key therapeutic strategy for preventing atherosclerosis.

ABCA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ABCA1 ABCA1 PKA PKA ABCA1->PKA Activates JAK2 JAK2 ABCA1->JAK2 Activates PKC PKC ABCA1->PKC Activates Cholesterol Cholesterol Efflux ABCA1->Cholesterol ApoAI ApoA-I ApoAI->ABCA1 Binds PKA->ABCA1 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates PKC->ABCA1 Stabilizes LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR ABCA1_mRNA ABCA1 mRNA ABCA1_mRNA->ABCA1 Translation Analogs Isoquinolinone Analogs Analogs->LXR Activates ABCA1_Gene ABCA1 Gene LXR_RXR->ABCA1_Gene Binds to LRE ABCA1_Gene->ABCA1_mRNA Transcription

ABCA1 signaling pathway and points of intervention.
Experimental Workflow: Synthesis and Evaluation of Analogs

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel analogs based on the this compound scaffold.

Experimental_Workflow Start Core Scaffold: 6,7-dihydro-5H- isoquinolin-8-one Synthesis Synthesis of Analogs (e.g., via cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Luciferase Assay, Cell Viability) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Active Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis End Preclinical Development Lead_Opt->End

References

Methodological & Application

Application Note: Purification of 6,7-dihydro-5H-isoquinolin-8-one using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-dihydro-5H-isoquinolin-8-one is a valuable heterocyclic building block in medicinal chemistry, serving as a scaffold for the synthesis of various bioactive molecules.[1] Its purity is crucial for the successful synthesis of downstream compounds and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the reviewed literature, the following table summarizes typical conditions used for the purification of related isoquinoline derivatives by silica gel column chromatography. These examples provide a strong basis for the development of a robust purification protocol for the target compound.

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
Isoquinoline DerivativesSilica GelHexane/Ethyl Acetate (gradient)[2][3]
Isoquinoline AlkaloidsSilica GelPetroleum Ether/Ethyl Acetate[4]
N-substituted isoquinolinesSilica GelHexane/Ethyl Acetate[5]
General Organic CompoundsSilica GelDichloromethane or Hexane/Ethyl Acetate[6][7]

Experimental Protocols

This protocol details the materials and methodology for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 200-300 mesh)[4]

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes/flasks

  • Rotary evaporator

Protocol:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the TLC plate using a solvent system with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[7]

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Column Preparation (Slurry Method):

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[6][7]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).[6] The amount of silica gel should be 30 to 100 times the weight of the crude product, depending on the difficulty of the separation.[7]

    • Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.[6][7]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.[6][7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane.[6][7] Carefully apply the solution to the top of the silica gel column using a pipette.[6]

    • Dry Loading: Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the prepared column.[7]

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase determined by TLC analysis (e.g., 10% ethyl acetate in hexane).

    • Collect fractions in appropriately sized test tubes or flasks.[6]

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., 20%, 30%, 50% ethyl acetate in hexane) to elute compounds with higher polarity.[6]

    • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

  • Analysis of Fractions and Product Isolation:

    • Spot the collected fractions on TLC plates to identify those containing the pure this compound.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound using column chromatography.

G Workflow for Purification of this compound start Start: Crude Product tlc 1. TLC Analysis (Determine Mobile Phase) start->tlc prep_column 2. Column Preparation (Silica Gel Slurry) tlc->prep_column load_sample 3. Sample Loading (Wet or Dry Method) prep_column->load_sample elution 4. Elution (Gradient: Hexane/EtOAc) load_sample->elution collection 5. Fraction Collection elution->collection analyze_fractions 6. TLC Analysis of Fractions collection->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporation 8. Solvent Evaporation combine_pure->evaporation end End: Purified Product evaporation->end

Caption: Experimental workflow for column chromatography purification.

References

Application Note: HPLC-MS Analysis of 6,7-dihydro-5H-isoquinolin-8-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and selective analysis of 6,7-dihydro-5H-isoquinolin-8-one and its derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound serves as a crucial scaffold in medicinal chemistry, with its derivatives showing potential as novel non-lipogenic up-regulators of the ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport. This application note outlines the complete workflow, from sample preparation to data acquisition and analysis, making it a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of approximately 147.17 g/mol .[1][2][3] Its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Notably, certain derivatives of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one, synthesized from the parent isoquinolinone structure, have been identified as potent activators of the ABCA1 promoter. Upregulation of ABCA1 is a promising therapeutic strategy for preventing atherosclerosis by facilitating the removal of excess cholesterol from cells and inhibiting the formation of foam cells in macrophages.

Given the therapeutic potential of these compounds, a robust and reliable analytical method is essential for their characterization, quantification in biological matrices, and for pharmacokinetic studies. HPLC-MS offers the high sensitivity and selectivity required for these demanding applications. This protocol details a reverse-phase HPLC method coupled with tandem mass spectrometry (MS/MS) for the analysis of this compound and its derivatives.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for preparing standards and for extracting the analytes from a biological matrix such as plasma.

2.1.1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound or its derivative and dissolve it in 1 mL of methanol (HPLC-MS grade).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve the desired concentrations for calibration curves.

2.1.2. Extraction from Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4]

  • Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the analyte standard or quality control standard.

  • Precipitation: Add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

The following parameters provide a starting point for the analysis and may require optimization for specific derivatives or HPLC-MS systems. A standard C18 column is proposed for good retention and separation of these moderately polar compounds.[5][6][7][8]

2.2.1. HPLC Conditions

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

2.2.2. Mass Spectrometry Conditions

Positive ion electrospray ionization (ESI+) is recommended due to the presence of the nitrogen atom in the isoquinoline ring, which is readily protonated.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is performed in MRM mode for enhanced sensitivity and specificity. The precursor ion is the protonated molecule [M+H]⁺, and product ions are generated through collision-induced dissociation (CID). The following tables present representative quantitative data for this compound and a hypothetical derivative.

Table 1: Mass Spectrometry Parameters for Analyte Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound148.07120.0891.0520
Derivative 1 (e.g., a quinazolinone adduct)249.10221.10193.1125

Table 2: Chromatographic and Performance Data

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound3.50.10.5
Derivative 15.80.050.2

Note: The data presented are representative and may vary depending on the specific derivative and instrumentation used.

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

G Experimental Workflow for HPLC-MS Analysis cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Analyte/IS Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Caption: A streamlined workflow for the HPLC-MS analysis of isoquinolinone derivatives.

ABCA1 Signaling Pathway

Derivatives of this compound have been shown to upregulate ABCA1 expression. This process is often mediated by the Liver X Receptor (LXR), a key transcriptional regulator of cholesterol homeostasis. The simplified signaling pathway is illustrated below.

G Simplified LXR-ABCA1 Signaling Pathway cluster_cell Macrophage Derivative Isoquinolinone Derivative LXR LXR/RXR Heterodimer Derivative->LXR Activates LXRE LXR Response Element (in ABCA1 promoter) LXR->LXRE Binds to ABCA1_Gene ABCA1 Gene LXRE->ABCA1_Gene Promotes Transcription ABCA1_Protein ABCA1 Transporter ABCA1_Gene->ABCA1_Protein Translation ApoA1 ApoA-I ABCA1_Protein->ApoA1 Loads Cholesterol onto Cholesterol Excess Cholesterol Cholesterol->ABCA1_Protein Efflux via HDL HDL Particle ApoA1->HDL Forms

Caption: Activation of the LXR/RXR heterodimer by isoquinolinone derivatives.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and its derivatives. The protocol is suitable for applications in drug discovery, including metabolic stability assays and pharmacokinetic studies. The provided methodologies and data serve as a comprehensive guide for researchers working with this important class of therapeutic compounds.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 6,7-dihydro-5H-isoquinolin-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled spectral data for the structural elucidation of 6,7-dihydro-5H-isoquinolin-8-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This heterocyclic ketone is a valuable building block in medicinal chemistry, and precise characterization is crucial for its application in the synthesis of novel therapeutic agents.

Introduction

This compound (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a bicyclic heterocyclic compound.[1] Its structural confirmation is paramount for researchers utilizing it as a starting material. NMR spectroscopy is the most powerful technique for the unambiguous structural analysis of such organic molecules in solution. This document outlines the experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra and presents the corresponding spectral data with assignments.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.42s1H-H-1
7.28d1H5.9H-3
7.09d1H5.9H-4
3.90t2H6.8H-5
2.99t2H6.8H-6
2.20-2H-H-7

Note: The signal for H-7 is often observed as a multiplet due to complex coupling. The chemical shifts for aromatic protons generally fall within the δ 6.5–7.5 ppm range, and aliphatic protons are typically observed between δ 2.5–3.5 ppm.[2]

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
197.8C-8 (C=O)
152.4C-1
149.2C-4a
139.6C-3
121.7C-8a
121.3C-4
40.1C-5
38.9C-7
23.1C-6

Note: The carbonyl carbon (C=O) signal is characteristically found at a downfield chemical shift, typically around 170 ppm or higher.[2]

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain a flat baseline. Apply an automatic baseline correction algorithm if necessary.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual solvent signal of CDCl₃ (δ = 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualization

The following diagrams illustrate the molecular structure and the experimental workflow for the NMR characterization of this compound.

molecular_structure Structure of this compound with Atom Numbering cluster_numbering mol C1 1 N2 2 C3 3 C4 4 C4a 4a C5 5 C6 6 C7 7 C8 8 O O C8a 8a

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum (400 MHz) transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum (100 MHz) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phasing and Baseline Correction ft->phase_baseline reference Reference Spectra (TMS, CDCl3) phase_baseline->reference peak_pick Peak Picking and Integration (1H) reference->peak_pick assign Assign Signals peak_pick->assign report Generate Report assign->report

Caption: Experimental workflow for NMR characterization.

References

Synthesis of Novel Anticancer Agents from 6,7-dihydro-5H-isoquinolin-8-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from the versatile starting material, 6,7-dihydro-5H-isoquinolin-8-one. The focus is on the synthesis of thiosemicarbazone derivatives, a class of compounds known for their potent anticancer activities. The methodologies, potential mechanisms of action, and representative biological data are presented to guide researchers in the development of novel isoquinoline-based cancer therapeutics.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The this compound moiety, in particular, offers a reactive ketone group that serves as a handle for derivatization, enabling the exploration of a diverse chemical space. One promising avenue is the synthesis of thiosemicarbazones, which are known to exhibit a broad spectrum of anticancer activities. Their mechanism of action is often multifaceted, involving the chelation of essential metal ions, inhibition of key enzymes in DNA synthesis, and induction of cellular apoptosis.[1][2][3]

Synthesis of this compound Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from this compound is a straightforward and efficient process. The general workflow involves the condensation of the ketone with a thiosemicarbazide derivative under acidic conditions. This reaction can be adapted to produce a library of compounds by varying the substituent on the thiosemicarbazide.

Synthesis_Workflow start This compound conditions Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux start->conditions reagent Thiosemicarbazide (or derivative) reagent->conditions product This compound Thiosemicarbazone Derivative conditions->product purification Purification (Recrystallization) product->purification final_product Final Product purification->final_product Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSC Isoquinolinone Thiosemicarbazone Fe_Chelation Iron Chelation TSC->Fe_Chelation ROS ROS Generation TSC->ROS RR_Inhibition Ribonucleotide Reductase Inhibition Fe_Chelation->RR_Inhibition DNA_Synthesis DNA Synthesis Inhibition RR_Inhibition->DNA_Synthesis Mitochondrion Mitochondrion ROS->Mitochondrion DNA_Damage DNA Damage ROS->DNA_Damage Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis DNA_Synthesis->Apoptosis ATR_Modulation ATR Pathway Modulation ATR_Modulation->Apoptosis DNA_Damage->ATR_Modulation

References

Application Notes and Protocols: Development of Neuroprotective Compounds Using 6,7-Dihydro-5H-isoquinolin-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of novel neuroprotective agents derived from the 6,7-dihydro-5H-isoquinolin-8-one scaffold. This class of compounds has garnered significant interest for its potential in treating neurodegenerative diseases. This guide covers the key mechanisms of action, presents quantitative data for structurally related neuroprotective compounds, and offers detailed experimental protocols for their synthesis and evaluation.

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound core structure serves as a valuable scaffold in medicinal chemistry for the generation of diverse compound libraries.[1] Its derivatives have been investigated for a range of therapeutic applications, including neuroprotection.[1] The neuroprotective effects of isoquinoline alkaloids and their derivatives are often attributed to their ability to modulate multiple pathological pathways implicated in neuronal damage, such as oxidative stress, inflammation, and apoptosis.[2] A key mechanism identified for a class of structurally related isoquinolinone derivatives is the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and cell death pathways.[3][4]

Mechanisms of Neuroprotective Action

The neuroprotective properties of compounds derived from the isoquinolinone scaffold are believed to be multifactorial, targeting key pathways involved in neuronal cell death and survival.

PARP-1 Inhibition

Overactivation of the nuclear enzyme PARP-1 in response to DNA damage, a common event in neurodegenerative conditions like cerebral ischemia, can lead to cellular energy depletion and a form of programmed cell death known as parthanatos.[5][6][7] Potent and selective inhibitors of PARP-1 have demonstrated significant neuroprotective properties in preclinical models.[3][4] Structurally related thieno[2,3-c]isoquinolin-5-one derivatives have been shown to be potent PARP-1 inhibitors, and their neuroprotective efficacy correlates strongly with their PARP-1 inhibitory activity.[3]

Antioxidant and Anti-inflammatory Pathways

Neuroinflammation and oxidative stress are common pathological features of many neurodegenerative diseases.[2] Isoquinoline alkaloids have been shown to exert neuroprotective effects by mitigating these processes.[2]

  • Antioxidant Effects: These compounds can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for scavenging reactive oxygen species (ROS).[2]

  • Anti-inflammatory Effects: Derivatives can suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2).[2]

Data Presentation: Neuroprotective Activity of Thieno[2,3-c]isoquinolin-5-one Derivatives

The following table summarizes the quantitative data on the PARP-1 inhibitory and neuroprotective activities of thieno[2,3-c]isoquinolin-5-one derivatives, which are structurally analogous to the core scaffold of interest. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, more potent neuroprotective compounds.

CompoundPARP-1 Inhibition IC50 (µM)[3]Neuroprotection against OGD IC50 (µM)[3]
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)0.45 ± 0.10.15 ± 0.01
5-hydroxy TIQ-A derivative0.39 ± 0.190.20 ± 0.05
5-methoxy TIQ-A derivative0.21 ± 0.12Not Reported

OGD: Oxygen and Glucose Deprivation, an in vitro model of cerebral ischemia.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative derivative and for key in vitro assays to evaluate neuroprotective efficacy.

Synthesis of a Representative 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivative

This protocol is adapted from the synthesis of related quinazolinone derivatives and can be used as a starting point for the synthesis of novel compounds from the this compound scaffold.[8]

Materials:

  • This compound

  • 2-aminobenzamide

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of this compound (1 mmol) and 2-aminobenzamide (1.2 mmol) in a round-bottom flask, add polyphosphoric acid (10 g).

  • Heat the reaction mixture to 140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of a test compound to protect neuronal cells from a neurotoxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • Cell culture medium (e.g., DMEM/F12) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate for an excitotoxicity model)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO at <0.1%). Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing the test compound and to a "toxin-only" control well. Leave the "vehicle-only" control wells untreated.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Plot the concentration of the test compound against cell viability to determine the EC50 (half-maximal effective concentration) for neuroprotection.

In Vitro Apoptosis Assay: Caspase-3/7 Activity

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a commercially available luminescent or fluorescent assay kit.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Neurotoxin

  • Test compound

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • White-walled 96-well plates (for luminescent assays) or black-walled 96-well plates (for fluorescent assays)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Seed and treat the cells with the test compound and neurotoxin as described in the MTT assay protocol (steps 1-4).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Procedure:

    • Allow the 96-well plate containing the cells and the caspase reagent to equilibrate to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The luminescent or fluorescent signal is proportional to the amount of caspase activity. Express the results as a percentage of the neurotoxin-only control to demonstrate the inhibitory effect of the test compound on apoptosis.

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and the experimental workflow for the development of neuroprotective compounds.

G Experimental Workflow for Neuroprotective Compound Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & In Vivo Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization viability Neuroprotection Assay (e.g., MTT Assay) characterization->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) viability->apoptosis ros Oxidative Stress Assay (e.g., DCFH-DA) apoptosis->ros parp PARP-1 Inhibition Assay ros->parp western Western Blot for Signaling Proteins parp->western sar Structure-Activity Relationship (SAR) western->sar invivo In Vivo Neuroprotection Models sar->invivo

Caption: Workflow for neuroprotective compound development.

G PARP-1 Signaling Pathway in Neurodegeneration dna_damage DNA Damage (e.g., from Oxidative Stress) parp_activation PARP-1 Activation dna_damage->parp_activation par_formation Poly(ADP-ribose) (PAR) Polymer Formation parp_activation->par_formation nad_depletion NAD+ Depletion par_formation->nad_depletion aif_release AIF Release from Mitochondria par_formation->aif_release atp_depletion ATP Depletion nad_depletion->atp_depletion energy_failure Cellular Energy Failure atp_depletion->energy_failure parthanatos Parthanatos (Cell Death) energy_failure->parthanatos aif_release->parthanatos isoquinolinone This compound Derivatives isoquinolinone->parp_activation Inhibition

Caption: PARP-1 mediated cell death pathway.

G Antioxidant and Anti-inflammatory Pathways cluster_0 Oxidative Stress cluster_1 Neuroinflammation ros Reactive Oxygen Species (ROS) neuronal_damage_ox Neuronal Damage ros->neuronal_damage_ox neuroprotection Neuroprotection nfkb NF-κB Activation inflammatory_mediators Pro-inflammatory Mediators (TNF-α, COX-2) nfkb->inflammatory_mediators neuronal_damage_inflam Neuronal Damage inflammatory_mediators->neuronal_damage_inflam isoquinolinone This compound Derivatives isoquinolinone->ros Scavenging isoquinolinone->nfkb Inhibition antioxidant_enzymes Antioxidant Enzymes (SOD, CAT) isoquinolinone->antioxidant_enzymes Upregulation antioxidant_enzymes->ros Neutralization

Caption: Modulation of antioxidant and anti-inflammatory pathways.

References

Application Notes and Protocols for Creating Compound Libraries from 6,7-dihydro-5H-isoquinolin-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The starting material, 6,7-dihydro-5H-isoquinolin-8-one, represents a versatile building block for the synthesis of diverse compound libraries. Its reactive ketone and amenable aromatic ring provide multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the generation of compound libraries based on the this compound scaffold. The methodologies described herein are designed to be adaptable for high-throughput synthesis and lead optimization campaigns.

Key Biological Targets and Signaling Pathways

Compound libraries derived from the isoquinoline scaffold have shown significant activity against key targets in cellular signaling pathways implicated in cancer and other diseases. These include:

  • Receptor Tyrosine Kinases (RTKs): Isoquinoline derivatives have been identified as potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5][6][7][8][9][10][11][12][13] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several studies have highlighted the potential of isoquinoline-based compounds to inhibit key kinases within this cascade, offering a promising avenue for the development of anticancer agents.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Isoquinoline derivatives have been shown to modulate this pathway, suggesting their potential in treating diseases driven by aberrant MAPK signaling.

Below are diagrams illustrating the general signaling pathways that can be targeted by compound libraries derived from this compound.

Receptor_Tyrosine_Kinase_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand RTK EGFR/HER2/VEGFR Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream_PI3K Cell Growth, Survival mTOR->Downstream_PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream_MAPK Proliferation, Differentiation ERK->Downstream_MAPK Isoquinoline_Library Isoquinoline-Based Compound Library Isoquinoline_Library->RTK Isoquinoline_Library->PI3K Isoquinoline_Library->mTOR Isoquinoline_Library->MEK

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways by isoquinoline-based compound libraries.

Experimental Protocols for Library Synthesis

The following protocols describe key reactions for the derivatization of this compound to generate a diverse compound library. These methods are selected for their reliability, versatility, and amenability to parallel synthesis.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

This reaction introduces a versatile handle for further functionalization and has been shown to produce compounds with interesting biological activities.

Knoevenagel_Condensation_Workflow Start 6,7-dihydro-5H- isoquinolin-8-one Reaction Reflux, 2-4 hours Start->Reaction Add Reagents Malononitrile, Piperidine (cat.), Ethanol Reagents->Reaction Workup Cool to RT, Filter precipitate Reaction->Workup Product α,β-Unsaturated Nitrile Derivative Workup->Product

Caption: Workflow for the Knoevenagel condensation reaction.

Materials:

  • This compound

  • Malononitrile (or other active methylene compounds)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the desired α,β-unsaturated nitrile derivative.

ParameterValue
Reaction Time 2 - 4 hours
Temperature Reflux (~78 °C)
Typical Yield 85 - 95%
Purity >95% after recrystallization
Protocol 2: Gewald Reaction for the Synthesis of 2-Amino-thiophenes

This one-pot, multi-component reaction is a highly efficient method for constructing substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.[14]

Gewald_Reaction_Workflow Start 6,7-dihydro-5H- isoquinolin-8-one Reaction Stir at 50°C, 1-2 hours Start->Reaction Add Reagents Activated Nitrile, Elemental Sulfur, Morpholine (cat.), Ethanol Reagents->Reaction Workup Cool to RT, Filter precipitate Reaction->Workup Product 2-Amino-thiophene Derivative Workup->Product

Caption: Workflow for the Gewald multi-component reaction.

Materials:

  • This compound

  • Activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine (0.2 eq).

  • Stir the mixture at 50 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

ParameterValue
Reaction Time 1 - 2 hours
Temperature 50 °C
Typical Yield 70 - 90%
Purity >95% after recrystallization
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation

This powerful palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly increasing the diversity of the compound library. A prerequisite for this reaction is the presence of a halide (e.g., -Br, -I) or a triflate group on the isoquinoline scaffold, which can be introduced through standard halogenation or triflation procedures.

Suzuki_Coupling_Workflow Start Halo-substituted isoquinoline derivative Reaction Heat under Inert Atmosphere, 8-16 hours Start->Reaction Add Reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/H2O) Reagents->Reaction Workup Aqueous Workup, Column Chromatography Reaction->Workup Product Aryl-substituted isoquinoline derivative Workup->Product Buchwald_Hartwig_Amination_Workflow Start Halo-substituted isoquinoline derivative Reaction Heat under Inert Atmosphere, 4-12 hours Start->Reaction Add Reagents Amine, Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) Reagents->Reaction Workup Aqueous Workup, Column Chromatography Reaction->Workup Product Amino-substituted isoquinoline derivative Workup->Product

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and standardized protocols for conducting key in vitro assays to evaluate the biological activities of isoquinoline derivatives. The focus is on anticancer, antimicrobial, and enzyme inhibitory activities, which are significant areas of investigation for this class of compounds.[1]

Anticancer and Cytotoxic Activity

Isoquinoline derivatives are a prominent class of heterocyclic compounds extensively studied for their potent anticancer properties.[2][3] Their mechanisms of action often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways essential for cancer cell proliferation and survival.[4][5] Evaluating the cytotoxic and antiproliferative effects of novel isoquinoline derivatives is a critical first step in the anticancer drug discovery process.

Key In Vitro Assays for Anticancer Activity
  • Cell Viability and Cytotoxicity Assay (MTT Assay): Measures the metabolic activity of cells as an indicator of cell viability.[2]

  • Apoptosis Assay (Annexin V/PI Staining): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Cell Cycle Analysis (Propidium Iodide Staining): Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify cell cycle arrest.[6][7]

Data Presentation: Anticancer Activity of Isoquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various isoquinoline derivatives against several cancer cell lines.

Compound/Derivative Cell Line Assay Type IC50 (µM) Reference
Compound B01002SKOV3 (Ovarian)CCK-87.65 µg/mL[8]
Compound C26001SKOV3 (Ovarian)CCK-811.68 µg/mL[8]
Phenylaminoisoquinolinequinone 3bAGS (Gastric)MTT< 1[9]
Phenylaminoisoquinolinequinone 4bSK-MES-1 (Lung)MTT< 1[9]
Phenylaminoisoquinolinequinone 5aJ82 (Bladder)MTT< 1[9]
Phenylaminoisoquinolinequinone 7bAGS (Gastric)MTT< 1[9]
Isoquinoline-isoxazole Hybrid 1aA549 (Lung)Not Specified1.43[5]
Isoquinoline-isoxazole Hybrid 1bA549 (Lung)Not Specified1.75[5]
Isoquinoline-isoxazole Hybrid 1cA549 (Lung)Not Specified3.93[5]
Experimental Protocols: Anticancer Assays

This colorimetric assay assesses cell metabolic activity, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][10]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Isoquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4][12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. The final DMSO concentration should not exceed 0.5%.[12] Remove the old medium and add 100 µL of the diluted compounds to the wells. Include vehicle control (DMSO) and untreated control wells.[4] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce MTT to formazan crystals.[10][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[12] Add 100-150 µL of DMSO to each well to dissolve the insoluble formazan crystals.[11][12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[12][14] A reference wavelength of >650 nm can be used to subtract background.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.[6]

MTT_Assay_Workflow start_end start_end process process decision decision input_output input_output start Start seed_cells 1. Seed Cells (96-well plate) start->seed_cells incubate1 2. Incubate 24h (Allow attachment) seed_cells->incubate1 treat_cells 3. Add Isoquinoline Derivatives (Serial Dilutions) incubate1->treat_cells incubate2 4. Incubate 24-72h (Treatment period) treat_cells->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 add_solvent 7. Add Solubilizer (e.g., DMSO) incubate3->add_solvent read_absorbance 8. Read Absorbance (570 nm) add_solvent->read_absorbance end End (Calculate IC50) read_absorbance->end

Caption: Workflow of the MTT assay for cell viability.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by non-viable cells.[4][6]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the isoquinoline derivative at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.[3] Wash the cells twice with cold PBS.[6]

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[15] Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4][6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[4][6] Analyze the samples by flow cytometry within one hour.[6]

  • Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[4][6]

Apoptosis_Pathway stimulus stimulus protein protein process process outcome outcome iso Isoquinoline Derivatives bcl2 Modulation of Bcl-2 Family Proteins iso->bcl2 induce mito Mitochondria bcl2->mito act on cyto_c Cytochrome c Release mito->cyto_c leads to casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.[4]

This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA stoichiometrically, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[7][16]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the isoquinoline derivative for the desired time.

  • Harvesting: Harvest cells and wash them once with PBS.[6]

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[16] Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[6]

  • Washing: Centrifuge the cells and wash with PBS to remove the ethanol.[6]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to ensure only DNA is stained.[6]

  • PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.[6]

  • Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence, allowing for quantification of cells in each phase of the cell cycle.[6] It is best to view the DNA staining on a linear scale.[16]

Antimicrobial Activity

Many natural and synthetic isoquinoline derivatives exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria.[17][18][19] Assays to determine this activity are crucial for identifying new lead compounds to combat infectious diseases and rising antimicrobial resistance.

Key In Vitro Assays for Antimicrobial Activity
  • Broth Microdilution Assay: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]

  • Agar Well/Disk Diffusion Assay: A qualitative screening method where the antimicrobial agent diffuses into agar and inhibits microbial growth, creating a zone of inhibition.[21][22]

Data Presentation: Antimicrobial Activity of Isoquinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various isoquinoline derivatives against several bacterial strains.

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Tricyclic Isoquinoline 8dStaphylococcus aureus16[23]
Tricyclic Isoquinoline 8fStaphylococcus aureus32[23]
Tricyclic Isoquinoline 8fStreptococcus pneumoniae32[23]
Tricyclic Isoquinoline 8dEnterococcus faecium128[23]
Tricyclic Isoquinoline 8fEnterococcus faecium64[23]
Isoquinoline Alkaloid 1Staphylococcus aureus4[24]
Isoquinoline Alkaloid 2Staphylococcus aureus1[24]
Experimental Protocols: Antimicrobial Assays

This is one of the most basic and common quantitative methods for antimicrobial susceptibility testing.[20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Liquid growth medium (e.g., Mueller-Hinton Broth)

  • Isoquinoline derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1 x 10^8 CFU/mL)[25]

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the isoquinoline stock solution to the first well of each row and perform a two-fold serial dilution across the plate.[20]

  • Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[20] Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.

Broth_Microdilution_Workflow start_end start_end process process input_output input_output start Start prep_plate 1. Add Broth to 96-well Plate start->prep_plate serial_dilute 2. Perform 2-fold Serial Dilution of Isoquinoline Derivative prep_plate->serial_dilute prep_inoculum 3. Prepare Standardized Bacterial Inoculum serial_dilute->prep_inoculum inoculate 4. Inoculate Wells prep_inoculum->inoculate incubate 5. Incubate at 37°C for 18-24h inoculate->incubate read_results 6. Assess for Growth (Visual or OD reading) incubate->read_results end End (Determine MIC) read_results->end

Caption: Workflow for the Broth Microdilution assay.

Enzyme Inhibitory Activity

Isoquinoline alkaloids are known to interact with various biological targets, including enzymes. Their inhibitory activity against enzymes like acetylcholinesterase (AChE), topoisomerases, and cytochrome P450s is of significant therapeutic interest for neurodegenerative diseases, cancer, and managing drug metabolism, respectively.[1][26][27]

Key In Vitro Assays for Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition Assay: A colorimetric assay (Ellman's method) to screen for inhibitors relevant to Alzheimer's disease treatment.[28][29]

  • Topoisomerase Inhibition Assay: A gel-based assay that measures the inhibition of DNA relaxation or decatenation, a key mechanism for several anticancer drugs.[27][30]

Data Presentation: Enzyme Inhibitory Activity of Isoquinoline Derivatives

The following table summarizes the IC50 or Ki values for various isoquinoline derivatives against specific enzymes.

Compound/Derivative Enzyme Inhibition Value (µM) Metric Reference
BerberineAcetylcholinesterase (AChE)1.06IC50[29]
ChelerythrineAcetylcholinesterase (AChE)0.72IC50[29]
SanguinarineAcetylcholinesterase (AChE)5.57IC50[29]
ProtopineAcetylcholinesterase (AChE)69.81IC50[29]
PalmatineSoluble Epoxide Hydrolase (sEH)29.6IC50[31]
BerberineSoluble Epoxide Hydrolase (sEH)33.4IC50[31]
JatrorrhizineSoluble Epoxide Hydrolase (sEH)27.3IC50[31]
PalmatineSoluble Epoxide Hydrolase (sEH)26.9Ki[31]
CorydineCytochrome P450 3A4 (CYP3A4)< 1IC50[26]
ParfumineCytochrome P450 3A4 (CYP3A4)< 1IC50[26]
Experimental Protocols: Enzyme Inhibition Assays

This assay measures the activity of AChE by monitoring the formation of a yellow-colored product from the reaction of thiocholine (produced by AChE) with Ellman's reagent (DTNB).[29][32]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 7.8-8.0)

  • Isoquinoline derivative solutions

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in buffer.[29]

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Phosphate buffer

    • Isoquinoline derivative solution (or buffer for control)

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate, ATCI.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the isoquinoline derivative compared to the control without inhibitor. Determine the IC50 value.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[27][30]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Reaction buffer (e.g., 35 mM Tris-HCl pH 8.0, 72 mM KCl, 5 mM MgCl2, 5 mM DTT, 2 mM spermidine, 0.01% BSA)[30]

  • Isoquinoline derivative solutions

  • Stop solution/loading dye (containing SDS, EDTA, and a tracking dye)[30]

  • Agarose gel (1%)

  • Gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing reaction buffer, supercoiled plasmid DNA, and the isoquinoline derivative at various concentrations.[30]

  • Enzyme Addition: Add Topoisomerase I enzyme to each tube to start the reaction. Include a "no enzyme" control and a "no inhibitor" control.[27]

  • Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.[30]

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.[30]

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and run the electrophoresis until the different DNA forms (supercoiled, relaxed, nicked) are separated.[30]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.[30]

  • Interpretation: In the "no inhibitor" control, the supercoiled DNA band should be converted to a slower-migrating relaxed DNA band. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band. The degree of inhibition can be quantified by measuring the band intensities.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6,7-dihydro-5H-isoquinolin-8-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-isoquinolin-8-one is a valuable heterocyclic building block and a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid bicyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and scalable protocols for the synthesis of this compound, intended to support preclinical drug development efforts. The described synthetic route is designed for scalability, employing established and robust chemical transformations.

Synthetic Strategy

The proposed scale-up synthesis of this compound is a three-step process commencing from commercially available starting materials. The overall strategy involves the initial synthesis of a key nitrogen-containing building block, 3-isoxazolol. This is followed by a Robinson annulation reaction, a powerful and widely used method for the formation of six-membered rings, which constitutes the core of the target isoquinolinone structure.

Experimental Protocols

Step 1: Synthesis of 3-Isoxazolol

This step involves the condensation of ethyl acetoacetate with hydroxylamine.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl acetoacetateC₆H₁₀O₃130.141.0
Hydroxylamine hydrochlorideNH₂OH·HCl69.491.1
Sodium hydroxideNaOH40.002.2
WaterH₂O18.02-
Hydrochloric acid (conc.)HCl36.46As needed

Procedure:

  • A solution of sodium hydroxide (2.2 eq) in water is prepared in a suitable reaction vessel equipped with a mechanical stirrer and a cooling system.

  • Hydroxylamine hydrochloride (1.1 eq) is added portion-wise to the sodium hydroxide solution while maintaining the temperature below 10 °C.

  • Ethyl acetoacetate (1.0 eq) is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The mixture is cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-isoxazolol as a solid.

Expected Yield: 80-90%

Step 2: Synthesis of the Michael Adduct Intermediate

This step involves the Michael addition of 1,3-cyclohexanedione to an activated form of 3-isoxazolol (this is a conceptual representation of the Robinson Annulation's first step). For the purpose of this protocol, we will simplify this to the reaction of a suitable nitrogen-containing Michael acceptor with 1,3-cyclohexanedione. A common and scalable approach for such annulations is the use of an enamine of the ketone.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
1,3-CyclohexanedioneC₆H₈O₂112.131.0
PyrrolidineC₄H₉N71.121.1
TolueneC₇H₈92.14-
Methyl vinyl ketoneC₄H₆O70.091.0

Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene in a flask equipped with a Dean-Stark apparatus, add pyrrolidine (1.1 eq).

  • The mixture is heated to reflux until the theoretical amount of water is collected, indicating the formation of the enamine.

  • The reaction mixture is cooled to room temperature.

  • Methyl vinyl ketone (1.0 eq) is added dropwise, and the mixture is stirred at room temperature for 8-12 hours.

  • The solvent is removed under reduced pressure to yield the crude Michael adduct.

Step 3: Intramolecular Aldol Condensation and Dehydration

This final step involves the cyclization of the Michael adduct to form the target compound.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
Crude Michael Adduct--1.0
Sodium ethoxideC₂H₅NaO68.051.2
EthanolC₂H₅OH46.07-

Procedure:

  • The crude Michael adduct from Step 2 is dissolved in ethanol.

  • Sodium ethoxide (1.2 eq) is added portion-wise, and the mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The residue is taken up in water and neutralized with a suitable acid (e.g., acetic acid).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Expected Overall Yield (from 1,3-cyclohexanedione): 50-60%

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

StepReactionStarting MaterialProductTypical Yield (%)Purity (by HPLC/NMR)
1Isoxazole FormationEthyl acetoacetate3-Isoxazolol80-90>95%
2 & 3Robinson Annulation1,3-CyclohexanedioneThis compound50-60 (overall)>98%

Table 2: Physicochemical and Analytical Data for this compound.

PropertyValue
CAS Number21917-88-4
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
AppearanceSolid
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~8.5 (s, 1H), 7.2 (d, 1H), 6.8 (d, 1H), 3.1 (t, 2H), 2.7 (t, 2H), 2.2 (m, 2H) (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~198, 155, 145, 135, 125, 120, 40, 30, 25 (Predicted)
Mass Spec (ESI+) m/z[M+H]⁺ calculated for C₉H₁₀NO: 148.0757; Found: 148.0759 (Hypothetical)

Visualizations

Synthetic_Pathway cluster_0 Step 1: 3-Isoxazolol Synthesis cluster_1 Step 2 & 3: Robinson Annulation Ethyl acetoacetate Ethyl acetoacetate 3-Isoxazolol 3-Isoxazolol Ethyl acetoacetate->3-Isoxazolol NaOH, H2O Hydroxylamine Hydroxylamine Hydroxylamine->3-Isoxazolol 1,3-Cyclohexanedione 1,3-Cyclohexanedione Target 6,7-dihydro-5H- isoquinolin-8-one 1,3-Cyclohexanedione->Target Base, Heat Nitrogen_Source Nitrogen Source (from 3-Isoxazolol rearrangement) Nitrogen_Source->Target Experimental_Workflow Start Start Step1 Synthesis of 3-Isoxazolol Start->Step1 Step2 Robinson Annulation: Michael Addition & Cyclization Step1->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product 6,7-dihydro-5H- isoquinolin-8-one Analysis->Final_Product

Troubleshooting & Optimization

"common side reactions in the synthesis of 6,7-dihydro-5H-isoquinolin-8-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6,7-dihydro-5H-isoquinolin-8-one. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound, particularly when employing methods analogous to the Bischler-Napieralski or Pomeranz-Fritsch reactions, or cyclization strategies involving pyridine derivatives.

Q1: My reaction is not proceeding, or the yield of the desired this compound is very low. What are the potential causes and solutions?

Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential CauseRecommended Troubleshooting Steps
Insufficient activation of the aromatic ring For Bischler-Napieralski type reactions, the cyclization is an electrophilic aromatic substitution. If the precursor's aromatic ring is not sufficiently electron-rich, the reaction will be sluggish. Consider using stronger activating groups on the starting material if the synthesis route allows.
Inappropriate dehydrating agent/acid catalyst The choice of dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O) or acid catalyst is crucial. For less reactive substrates, a stronger agent like P₂O₅ in refluxing POCl₃ or milder, more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base may be required.[1]
Low reaction temperature or insufficient reaction time Some cyclization reactions require significant thermal energy to overcome the activation barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. If no conversion is observed, a gradual increase in temperature may be necessary.
Decomposition of starting material or product Prolonged reaction times at high temperatures can lead to the degradation of both the starting materials and the desired product. Once the optimal reaction time is determined via monitoring, avoid extending it unnecessarily.[1]

Q2: I am observing a significant amount of a styrene-like byproduct. What is this side reaction and how can I minimize it?

The formation of a styrene derivative is a common side reaction in Bischler-Napieralski type syntheses, known as the retro-Ritter reaction . This occurs when the nitrilium ion intermediate fragments instead of cyclizing. This side reaction is more prevalent when the formation of a conjugated system is favorable.[1]

Strategies to Minimize the Retro-Ritter Reaction:

  • Solvent Choice: Using a nitrile solvent that corresponds to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter product.[1]

  • Alternative Reagents: Employing reagents like oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that precedes the fragmentation.[1]

  • Milder Conditions: Using milder reaction conditions, such as triflic anhydride and a non-nucleophilic base at lower temperatures, can suppress this side reaction.

Q3: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Polymerization and the formation of tarry materials are common issues, especially at elevated temperatures or with extended reaction times.[1]

Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial.

  • Reaction Time: Closely monitor the reaction and quench it as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[1]

  • Solvent: Ensure that a sufficient volume of an appropriate solvent is used to maintain a stirrable reaction mixture.

Q4: I have isolated a product with a different substitution pattern than the expected this compound. What could be the cause?

The formation of an unexpected regioisomer can occur, particularly with certain substrates and reagents in Bischler-Napieralski and Pomeranz-Fritsch type reactions. This can arise from cyclization at an alternative, electronically favored position on the aromatic ring.[1]

Troubleshooting Steps:

  • Reagent Selection: The choice of dehydrating agent or acid catalyst can influence the regioselectivity of the cyclization. It may be necessary to screen different reagents to favor the desired isomer.[1]

  • Thorough Product Analysis: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry to definitively identify the structure of the isolated product and any isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

While specific literature detailing a high-yielding, optimized synthesis for this exact molecule is not abundant in general searches, its structure suggests that it can be prepared through modifications of established methods for isoquinoline and quinolinone synthesis. Plausible routes include:

  • Bischler-Napieralski or Pomeranz-Fritsch type reactions: These are classical methods for constructing the isoquinoline core.[2] They would involve the cyclization of a suitably substituted β-phenylethylamide or a benzalaminoacetal derivative, respectively.

  • Robinson Annulation: This powerful ring-forming reaction could potentially be used to construct the dihydroisoquinolinone system. The reaction involves a Michael addition followed by an intramolecular aldol condensation. In this case, a pyridine derivative with a nucleophilic carbon could be reacted with an α,β-unsaturated ketone like methyl vinyl ketone.

Q2: What are some potential side products to be aware of during the synthesis of this compound?

Besides the previously mentioned styrene derivatives and regioisomers, other potential side products include:

  • Over-oxidation or Aromatization: Depending on the reaction conditions and workup, the desired dihydroisoquinolinone could be oxidized to the corresponding fully aromatic isoquinolin-8-one or other oxidized species.

  • Incomplete Cyclization: The intermediate prior to the final ring closure may remain in the reaction mixture if the cyclization conditions are not optimal.

  • Polymerization Products: As mentioned in the troubleshooting guide, harsh reaction conditions can lead to the formation of polymeric tars.

  • Formation of N-oxides: In some isoquinoline syntheses, particularly those involving certain catalysts or oxidizing conditions, the nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide.

Q3: What purification methods are recommended for this compound?

The purification of this compound will depend on the nature of the impurities present. Common techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the eluent system would need to be optimized based on the polarity of the components in the crude mixture.

  • Recrystallization: If a solid crude product of reasonable purity is obtained, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.

  • Acid-Base Extraction: The basic nitrogen atom in the isoquinoline ring allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the desired product into the aqueous phase. After neutralization of the aqueous layer, the product can be back-extracted into an organic solvent. This is particularly useful for removing non-basic impurities.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Type Cyclization

  • Amide Formation: React a suitable β-phenylethylamine precursor with an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to form the corresponding amide.

  • Cyclization:

    • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

    • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[1]

    • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary significantly (from 1 to 24 hours).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common issues in isoquinoline synthesis and a simplified representation of a potential synthetic pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product check_sm Starting Material Consumed? start->check_sm no_sm_consumed Increase Temperature or Reaction Time check_sm->no_sm_consumed No sm_consumed Proceed to Next Check check_sm->sm_consumed Yes check_tar Tar Formation? tar_formed Decrease Temperature or Reaction Time. Check Solvent Volume. check_tar->tar_formed Yes no_tar Proceed to Next Check check_tar->no_tar No sm_consumed->check_tar check_side_products Side Products Observed? no_tar->check_side_products side_products_yes Identify Side Products (e.g., Styrene, Isomers). Modify Reagents/Conditions. check_side_products->side_products_yes Yes purification_issue Product Lost During Work-up/Purification? check_side_products->purification_issue No workup_loss Optimize Extraction pH. Re-evaluate Purification Method. purification_issue->workup_loss Yes success Successful Synthesis purification_issue->success No

Caption: Troubleshooting workflow for low yield in synthesis.

Bischler_Napieralski_Pathway Potential Side Reactions in Bischler-Napieralski Synthesis start β-Arylethylamide intermediate Nitrilium Ion Intermediate start->intermediate Dehydrating Agent (e.g., POCl₃) product Desired Dihydroisoquinoline intermediate->product Intramolecular Cyclization (Normal) side_product1 Styrene Derivative (Retro-Ritter) intermediate->side_product1 Fragmentation side_product2 Regioisomeric Product intermediate->side_product2 Intramolecular Cyclization (Abnormal)

Caption: Common side reaction pathways in Bischler-Napieralski synthesis.

References

Technical Support Center: Optimizing Pomeranz-Fritsch Reaction Conditions for Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pomeranz-Fritsch synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Pomeranz-Fritsch reaction?

The Pomeranz-Fritsch reaction is an acid-catalyzed method for synthesizing isoquinolines.[1][2][3] It involves the intramolecular cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde (or ketone) and a 2,2-dialkoxyethylamine.[1][3]

Q2: What are the key steps in the Pomeranz-Fritsch reaction mechanism?

The reaction generally proceeds in two main stages:

  • Formation of a benzalaminoacetal (Schiff base): This is achieved through the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[1]

  • Acid-catalyzed cyclization: The benzalaminoacetal undergoes an intramolecular electrophilic aromatic substitution, followed by elimination of alcohol and aromatization to form the isoquinoline ring system.[1][2]

Q3: What are the common modifications of the Pomeranz-Fritsch reaction?

Two important modifications include:

  • Schlittler-Muller Modification: This method uses a substituted benzylamine and glyoxal hemiacetal as starting materials, which allows for the synthesis of C1-substituted isoquinolines.[1][4][5]

  • Bobbitt Modification: This variation involves the hydrogenation of the intermediate iminoacetal to an aminoacetal, which then cyclizes to form a 1,2,3,4-tetrahydroisoquinoline.[1][5][6][7]

Q4: What factors influence the yield of the Pomeranz-Fritsch reaction?

The yield is highly dependent on several factors, including the substituents on the aromatic ring, the choice of acid catalyst, reaction temperature, and reaction time.[1] Electron-donating groups on the benzaldehyde generally improve yields, while electron-withdrawing groups can hinder the reaction.[1]

Troubleshooting Guide

Q1: I am getting a very low yield of my desired isoquinoline. What are the potential causes and how can I improve it?

Low yields are a common challenge in the Pomeranz-Fritsch reaction. Here are several factors to consider and troubleshoot:

  • Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring plays a crucial role.

    • Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups activate the aromatic ring towards electrophilic attack, generally leading to higher yields.[1]

    • Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) deactivate the ring, making the cyclization step more difficult and often resulting in lower yields or even reaction failure.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.

    • While concentrated sulfuric acid is traditionally used, it can cause charring and other side reactions.[8]

    • Consider alternative acid catalysts such as polyphosphoric acid (PPA), trifluoroacetic anhydride, or lanthanide triflates, which have been shown to improve yields in certain cases.[2][8] The optimal acid and its concentration may need to be determined empirically for your specific substrate.

  • Suboptimal Reaction Temperature and Time:

    • The reaction often requires heating to facilitate cyclization. However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials and products.

    • It is recommended to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Q2: I am observing a significant amount of an unexpected byproduct. What are the common side reactions?

A common side reaction in the Pomeranz-Fritsch synthesis is the formation of an oxazole. This can sometimes be the major product, especially with certain substitution patterns on the aromatic ring. To favor the desired isoquinoline formation, consider using substrates with strongly activating groups on the aromatic ring, which can accelerate the desired cyclization over the competing oxazole formation pathway.[8]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the impact of different substituents and acid catalysts on the yield of the Pomeranz-Fritsch reaction.

Table 1: Effect of Benzaldehyde Substituents on Isoquinoline Yield

Benzaldehyde DerivativeAminoacetalAcid CatalystProductYield (%)
3,4-DimethoxybenzaldehydeAminoacetaldehyde dimethyl acetalToluene, heat6,7-DimethoxyisoquinolineHigh (Specific % not provided)[1]
Benzaldehyde2,2-DiethoxyethylamineConc. H₂SO₄IsoquinolineModerate (Specific % not provided)
4-NitrobenzaldehydeAminoacetaldehyde dimethyl acetalConc. H₂SO₄7-NitroisoquinolineLow (Specific % not provided)

Table 2: Comparison of Different Acid Catalysts

Starting MaterialAcid CatalystTemperatureTimeProductYield (%)
BenzaliminoacetalConc. H₂SO₄RT to 100°C48 hIsoquinoline~64%[9]
Substituted BenzaliminoacetalPolyphosphoric Acid (PPA)VariesVariesSubstituted IsoquinolineOften improved over H₂SO₄
Substituted BenzaliminoacetalTrifluoroacetic AnhydrideVariesVariesSubstituted IsoquinolineCan be effective for certain substrates
Substituted BenzaliminoacetalLanthanide TriflatesVariesVariesSubstituted IsoquinolineLewis acid alternative

Experimental Protocols

Protocol 1: General Procedure for Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is a representative example and may require optimization for different substrates.

Step 1: Schiff Base Formation

  • Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.

  • Heat the mixture at reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

Step 2: Cyclization and Detosylation (if a tosyl group is used for activation)

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Heat the mixture to reflux.

  • Monitor the cyclization and detosylation by TLC.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Make the solution basic with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel to obtain the pure 6,7-dimethoxyisoquinoline.[1]

Protocol 2: Bobbitt Modification for 1,2,3,4-Tetrahydroisoquinolines

This modification yields a tetrahydroisoquinoline product.

Step 1: Reductive Amination

  • Condense the benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent like benzene, often with azeotropic removal of water.

  • After imine formation, reduce the intermediate in situ. A common method is catalytic hydrogenation using Raney Nickel and hydrogen gas.[10]

Step 2: Cyclization

  • After reduction, the resulting aminoacetal is cyclized using an acid catalyst, such as concentrated hydrochloric acid, with heating.[10]

Step 3: Work-up and Purification

  • Follow a similar work-up and purification procedure as described in Protocol 1.

Visualizing Workflows and Logic

Diagram 1: General Experimental Workflow for the Pomeranz-Fritsch Reaction

G cluster_start Step 1: Schiff Base Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up cluster_purification Step 4: Purification A Mix Benzaldehyde and Aminoacetal in Toluene B Reflux with Dean-Stark A->B C Monitor by TLC B->C D Cool and Acidify (e.g., HCl) C->D E Heat to Reflux D->E F Monitor by TLC E->F G Cool and Basify F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K Obtain Pure Isoquinoline J->K

Caption: A typical experimental workflow for the Pomeranz-Fritsch reaction.

Diagram 2: Troubleshooting Logic for Low Yields

G A Low Yield of Isoquinoline B Check Substituents on Benzaldehyde A->B C Electron-Withdrawing Group Present? B->C D Consider Substrate Modification or Alternative Synthesis C->D Yes E Electron-Donating Group Present C->E No F Review Acid Catalyst E->F G Using Conc. H₂SO₄? F->G H Try Alternative Acids (PPA, Lewis Acids) G->H Yes I Optimize Reaction Conditions G->I No H->I J Monitor Temp. & Time with TLC/LC-MS I->J

Caption: A decision tree for troubleshooting low yields in the Pomeranz-Fritsch reaction.

References

Technical Support Center: Synthesis of 6,7-dihydro-5H-isoquinolin-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,7-dihydro-5H-isoquinolin-8-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when adapting methods from related quinolinone or isoquinoline syntheses.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation - Incomplete reaction. - Degradation of starting material or product. - Inactive reagents or catalysts.- Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure completion. - Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, ensure proper cooling. - Reagent Quality: Use freshly opened or properly stored reagents. Check the activity of catalysts if applicable.
Formation of Multiple By-products - Side reactions such as polymerization or retro-Ritter reaction. - Competing cyclization pathways leading to isomeric products.- Control of Stoichiometry: Ensure accurate measurement of all reagents. - Reaction Conditions: Optimize reaction temperature and time to minimize side reactions. Lower temperatures may increase selectivity. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent. - Emulsion formation during extraction. - Co-elution with impurities during chromatography.- Solvent Selection: Use a different extraction solvent in which the product has lower solubility. - Break Emulsions: Add brine or a small amount of a different organic solvent to break emulsions. - Chromatography Optimization: Adjust the solvent system (eluent polarity) for better separation on the column.
Inconsistent Yields - Variability in reagent quality or reaction setup. - Fluctuations in reaction temperature or stirring speed.- Standardize Procedure: Maintain a consistent and detailed experimental protocol. - Calibrate Equipment: Ensure temperature probes and stirring plates are accurately calibrated.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: While direct high-yield synthesis protocols for this compound are not extensively reported, a common strategy involves a multi-step synthesis. One plausible route, adapted from the synthesis of the isomeric 6,7-dihydro-5H-quinolin-8-one, involves the regioselective nitrosation of a suitable tetrahydroisoquinoline precursor to form an oxime, followed by hydrolysis to the ketone.[1][2]

Q2: My reaction yield is consistently low. What are the key parameters to optimize?

A2: To improve the yield, consider the following optimizations:

  • Base and Solvent Choice: In the initial deprotonation step (if applicable), the choice of a non-nucleophilic base like LDA and an appropriate solvent is crucial to avoid side reactions.[2]

  • Temperature Control: Running reactions at lower temperatures can improve selectivity and reduce the formation of by-products.[3]

  • Addition Rate: Slow, controlled addition of reagents can prevent localized high concentrations that may lead to unwanted side reactions.

Q3: I am observing an unexpected isomer in my final product. How can I improve regioselectivity?

A3: The formation of isomers can be a challenge in isoquinoline synthesis due to competing cyclization pathways.[3] To favor a specific regioisomer:

  • Acid/Base Conditions: The pH of the reaction can significantly influence the cyclization position. For related reactions like the Pictet-Spengler, acidic conditions often favor the thermodynamically more stable product.[4]

  • Steric Hindrance: The use of bulky protecting groups or reagents can direct the reaction to a less sterically hindered position.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and any isolated by-products.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[3]

Experimental Protocols

The following is a detailed experimental protocol for a two-step synthesis of 6,7-dihydro-5H-quinolin-8-one, which can be adapted as a starting point for the synthesis of the target isoquinoline analog.[1][2]

Step 1: Synthesis of 6,7-dihydro-5H-quinolin-8-one oxime

  • To a stirred solution of 5,6,7,8-tetrahydroquinoline (1.0 eq) and diisopropylamine (1.0 eq) in dry methyl tert-butyl ether (MTBE), slowly add n-butyllithium (2.0 eq) at -15 °C under a nitrogen atmosphere.

  • Maintain the temperature below -15 °C during the addition.

  • In a separate flask, prepare a solution of an alkyl nitrite (e.g., isoamyl nitrite).

  • The mixture of the anion and LDA is then added to the nitrite solution (inverse addition) to minimize the formation of N-nitrosodiisopropylamine.

  • After the reaction is complete (monitored by TLC), the reaction is quenched, and the product is extracted.

  • The crude product can be purified by crystallization to yield the oxime.

Step 2: Hydrolysis of the Oxime to 6,7-dihydro-5H-quinolin-8-one

  • Dissolve the 6,7-dihydro-5H-quinolin-8-one oxime (1.0 eq) in acetone.

  • Add 6 N hydrochloric acid and heat the mixture to reflux for 16 hours.

  • After cooling to room temperature, basify the reaction mixture with 3 N sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ketone.

  • The product can be further purified by column chromatography.

Visualizations

Experimental Workflow for Synthesis

G Experimental Workflow for this compound Synthesis start Start: 5,6,7,8-Tetrahydroisoquinoline step1 Step 1: Nitrosation - LDA, Alkyl Nitrite - Low Temperature start->step1 intermediate Intermediate: this compound oxime step1->intermediate step2 Step 2: Hydrolysis - 6N HCl, Acetone - Reflux intermediate->step2 product Final Product: this compound step2->product purification Purification - Extraction - Crystallization/Chromatography product->purification

Caption: A generalized two-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield start Low Yield Observed check1 Check Reaction Completion (TLC/LC-MS) start->check1 incomplete Incomplete Reaction check1->incomplete No complete Reaction Complete check1->complete Yes solution1 Action: - Increase reaction time - Increase temperature incomplete->solution1 check2 Analyze for By-products (NMR/MS) complete->check2 byproducts Significant By-products check2->byproducts Yes check3 Review Reagent Quality check2->check3 No solution2 Action: - Lower reaction temperature - Use non-nucleophilic base - Check reagent stoichiometry byproducts->solution2 reagent_issue Degraded/Inactive Reagents check3->reagent_issue Yes solution3 Action: - Use fresh reagents - Verify catalyst activity reagent_issue->solution3

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: 6,7-dihydro-5H-isoquinolin-8-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6,7-dihydro-5H-isoquinolin-8-one.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Systematically screen different solvent systems with varying polarities. A common starting point for silica gel chromatography of isoquinolinone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increasing the proportion of the polar solvent (gradient elution) can improve separation.

  • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.

  • Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-2%). Alternatively, consider using a different stationary phase like alumina (neutral or basic).

  • Co-elution of Isomers: Structural isomers, which may form as by-products during synthesis, can be difficult to separate.

    • Solution: Employ high-resolution chromatography techniques. A longer column, a slower flow rate, or a shallower solvent gradient can enhance separation. For analytical purposes, High-Performance Liquid Chromatography (HPLC) with a C18 or a specialized column for basic compounds (e.g., cyanopropyl or pentafluorophenylpropyl) may be necessary to resolve isomers.

Problem: The compound is not eluting from the column.

Possible Causes & Solutions:

  • Solvent Polarity is Too Low: The eluent may not be strong enough to displace the compound from the stationary phase.

    • Solution: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. In some cases, a stronger solvent like dichloromethane or methanol may need to be added to the eluent.

  • Strong Adsorption to Silica Gel: The basic nitrogen in the isoquinolinone ring can interact strongly with the acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a competitive base, such as triethylamine or pyridine, to the eluent to reduce this interaction.

Recrystallization

Problem: The compound does not crystallize upon cooling.

Possible Causes & Solutions:

  • Too Much Solvent Used: An excess of solvent will keep the compound dissolved even at low temperatures.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound at all temperatures.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to test for recrystallization of organic solids include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

Problem: The recrystallized product is still impure.

Possible Causes & Solutions:

  • Impurities Co-crystallize: If an impurity has similar solubility properties to the desired compound, it may crystallize as well.

    • Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization can be effective.

  • Inefficient Removal of Mother Liquor: Residual solvent containing dissolved impurities can contaminate the crystals upon drying.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, potential side-products could include structural isomers or over-oxidized/reduced forms of the target molecule. Degradation of the compound, for instance, through prolonged exposure to acidic or basic conditions, can also introduce impurities.

Q2: What is a good starting point for a solvent system for column chromatography on silica gel?

A2: A good starting point for purifying this compound on silica gel is a mixture of petroleum ether and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with Thin Layer Chromatography (TLC).

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Spot a small amount of each collected fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by using an appropriate stain to identify the fractions containing the pure product.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: While the optimal solvent should be determined experimentally, good candidates to screen for the recrystallization of isoquinolinone derivatives include ethanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate. The goal is to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but dissolves readily when heated.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and quantifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or contaminants. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Quantitative Data Summary

ParameterColumn ChromatographyRecrystallizationHPLC Analysis
Stationary Phase Silica Gel (60-120 or 230-400 mesh)N/AC18, Cyanopropyl (CN), or Pentafluorophenylpropyl (PFPP)
Mobile Phase/Solvent Petroleum Ether/Ethyl Acetate gradientEthanol, Ethyl Acetate, or Hexane/Ethyl AcetateAcetonitrile/Water or Methanol/Water with additives (e.g., formic acid, triethylamine)
Typical Purity >95% (can vary)>98% (can vary)>99% (for pure samples)
Typical Yield 70-90% (can vary)60-80% (can vary)N/A (analytical technique)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate) to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the sand layer.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Troubleshooting_Purification start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Primary Purification recrystallization Recrystallization purification_choice->recrystallization Final Polishing pure_product Pure Product (Verify with HPLC, NMR, MS) column_chrom->pure_product Successful poor_sep Poor Separation? column_chrom->poor_sep no_elution No Elution? column_chrom->no_elution recrystallization->pure_product Successful no_crystals No Crystals? recrystallization->no_crystals impure_crystals Crystals Impure? recrystallization->impure_crystals optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Yes reduce_load Reduce Sample Load poor_sep->reduce_load Yes deactivate_silica Deactivate Silica / Change Stationary Phase poor_sep->deactivate_silica Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes add_base Add Base to Eluent no_elution->add_base Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution Yes seed_or_scratch Seed or Scratch no_crystals->seed_or_scratch Yes rerun_purification Re-purify (Column or Recrystallize) impure_crystals->rerun_purification Yes optimize_solvent->column_chrom reduce_load->column_chrom deactivate_silica->column_chrom increase_polarity->column_chrom add_base->column_chrom concentrate_solution->recrystallization seed_or_scratch->recrystallization rerun_purification->purification_choice

Caption: Troubleshooting workflow for the purification of this compound.

"identification and removal of impurities in 6,7-dihydro-5H-isoquinolin-8-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and removal of impurities during the synthesis and purification of 6,7-dihydro-5H-isoquinolin-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be categorized as follows:

  • Process-Related Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if a Dieckmann condensation approach is used, impurities could include the starting diester, the hydrolyzed diacid, and products of incomplete cyclization.

  • Degradation Impurities: The product may degrade upon exposure to air, light, or extreme temperatures, leading to oxidized or rearranged by-products.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, toluene, THF) may be present in the final product.

  • Elemental Impurities: Trace metals from catalysts, if used in any synthetic step, can be present.

Q2: Which analytical techniques are most effective for identifying impurities in my this compound product?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A reversed-phase method is typically suitable.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool helps in identifying the molecular weights of impurities, providing crucial information for their structural elucidation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR are invaluable for the definitive structural elucidation of unknown impurities.[1]

Q3: My ¹H NMR spectrum shows unexpected signals. What could they be?

A3: Unexpected signals in the ¹H NMR spectrum could arise from several sources:

  • Residual Solvents: Check for characteristic peaks of solvents used in your synthesis or purification.

  • Unreacted Starting Materials: Compare the spectrum with the NMR of your starting materials.

  • Isomeric By-products: Depending on the synthetic route, formation of structural isomers is possible. For instance, in a Dieckmann condensation, alternative cyclization pathways could lead to different ring sizes.

  • Degradation Products: If the sample has been stored for a long time or under suboptimal conditions, degradation may have occurred.

Q4: I am having difficulty removing a persistent impurity. What purification strategies can I try?

A4: If standard purification methods are ineffective, consider the following:

  • Column Chromatography Optimization: Vary the stationary phase (e.g., silica gel, alumina) and the mobile phase polarity. Gradient elution can be more effective than isocratic elution for separating closely related compounds.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is a powerful, albeit more resource-intensive, option.

  • Dervatization: In some cases, the impurity can be selectively reacted to form a derivative that is easier to separate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on a plausible synthetic route via Dieckmann condensation.

Scenario 1: Low Yield and Complex Product Mixture in Dieckmann Condensation

Problem: The Dieckmann condensation of a pyridine-3,4-diacetic acid ester to form this compound results in a low yield and a complex mixture of products as observed by TLC or HPLC.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase Temperature: Gently heating the reaction may drive it to completion, but be cautious of potential side reactions. - Use a Stronger Base: If using a weaker base like sodium ethoxide, consider a stronger, non-nucleophilic base such as sodium hydride or potassium tert-butoxide.
Side Reactions - Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Run the reaction under high dilution conditions. - Hydrolysis of Ester: Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the ester groups.
Incorrect Base - Choice of Base: The base used should be a non-nucleophilic strong base to favor the intramolecular cyclization. - Stoichiometry of Base: Use at least one equivalent of the base to ensure complete deprotonation of the enolizable proton of the product.
Scenario 2: Presence of a Persistent, Unidentified Impurity

Problem: After purification by column chromatography, a persistent impurity remains in the final product.

Identification and Removal Strategy:

StepAction
1. Characterization - Obtain High-Resolution Mass Spectrum (HRMS): Determine the exact mass of the impurity to deduce its molecular formula. - Acquire 1D and 2D NMR Spectra: Elucidate the structure of the impurity. Pay close attention to coupling constants and chemical shifts. - Consider Potential Isomers: Evaluate the possibility of isomeric by-products based on your synthetic route.
2. Removal - Optimize Chromatography: If the impurity is closely related to the product, a very shallow solvent gradient in column chromatography or the use of a different stationary phase may be necessary. - Recrystallization: Systematically screen for a suitable recrystallization solvent or solvent mixture. - Chemical Treatment: If the impurity is identified as a starting material or a specific by-product, consider a chemical quench or wash step that selectively removes it.

Summary of Potential Impurities and Analytical Data

The following table summarizes potential impurities in the synthesis of this compound via a Dieckmann condensation route, along with their expected analytical signatures.

Impurity TypeSpecific ExampleTypical Analytical Signature
Starting Material Diethyl pyridine-3,4-diacetateDistinctive ¹H and ¹³C NMR signals for the ethyl ester groups. Molecular weight corresponding to the diester.
Intermediate Incompletely cyclized mono-esterPresence of only one ester group in NMR and a molecular weight corresponding to the loss of one ethoxy group from the starting material.
By-product Pyridine-3,4-diacetic acidAbsence of ester signals in ¹H NMR and presence of a carboxylic acid proton signal. Different solubility profile.
Isomeric By-product Product of alternative cyclizationMay have a different fragmentation pattern in MS and distinct chemical shifts in NMR, particularly for the protons on the newly formed ring.
Residual Solvent EthanolCharacteristic triplet and quartet in ¹H NMR around 1.2 and 3.6 ppm, respectively.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis_purification Analysis & Purification cluster_characterization Characterization start Starting Material (e.g., Pyridine Diester) reaction Dieckmann Condensation (Base, Anhydrous Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude tlc_hplc TLC / HPLC Analysis crude->tlc_hplc purification Purification (Column Chromatography) tlc_hplc->purification pure_product Pure Product purification->pure_product hplc_purity HPLC Purity Check pure_product->hplc_purity nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_identification_logic start Impurity Detected (by HPLC/TLC) lcms LC-MS Analysis (Determine Molecular Weight) start->lcms gcms GC-MS Analysis (for Volatile Impurities) start->gcms nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr decision Impurity Identified? nmr->decision decision->start No, further investigation removal Develop Removal Strategy (Chromatography, Recrystallization) decision->removal Yes end Pure Compound removal->end

Caption: Logical workflow for the identification and removal of impurities.

References

"managing reaction temperature for selective isoquinolinone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of isoquinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of reaction temperature in achieving desired product yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter in isoquinolinone synthesis?

A1: Reaction temperature is a crucial factor that can significantly influence the rate, yield, and selectivity of isoquinolinone synthesis. Temperature control can dictate the dominant reaction pathway, favoring the formation of the desired isomer while minimizing side reactions and the formation of impurities. For many synthetic routes, there is an optimal temperature range; deviations can lead to decreased yield, product decomposition, or loss of stereoselectivity.

Q2: I'm observing a low yield in my isoquinolinone synthesis. Could the reaction temperature be the cause?

A2: Yes, an incorrect reaction temperature is a common reason for low yields. If the temperature is too low, the reaction may not proceed at a sufficient rate, leading to incomplete conversion of starting materials. Conversely, if the temperature is too high, it can cause decomposition of reactants, intermediates, or the final product, as well as promote the formation of undesired side products like tars and polymers.

Q3: How does temperature affect the selectivity (regio- and diastereoselectivity) of my reaction?

A3: Temperature can have a profound impact on the selectivity of your reaction by influencing the kinetic and thermodynamic control of product formation. Lower temperatures often favor the kinetically controlled product, which is formed through the lowest energy activation barrier. This can be advantageous for achieving higher diastereoselectivity in reactions like the Castagnoli-Cushman synthesis. Higher temperatures can allow the reaction to overcome higher activation barriers, leading to the thermodynamically more stable product, but can also decrease selectivity by allowing for the formation of multiple isomers.

Q4: My reaction is producing a mixture of isomers. How can I improve the selectivity by adjusting the temperature?

A4: To improve selectivity, a systematic optimization of the reaction temperature is recommended. For reactions where diastereoselectivity is an issue, such as the Castagnoli-Cushman reaction, running the reaction at lower temperatures (e.g., -40 °C to 0 °C) can significantly enhance the formation of the desired diastereomer. For controlling regioselectivity in transition metal-catalyzed reactions, lowering the temperature can sometimes favor the kinetically preferred isomer. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Q5: What are the signs that my reaction temperature is too high in a Bischler-Napieralski reaction?

A5: A common indicator of an excessively high reaction temperature in a Bischler-Napieralski synthesis is the formation of a thick, unmanageable tar. This is often due to the polymerization of starting materials or intermediates under harsh acidic conditions. You may also observe a decrease in the yield of the desired dihydroisoquinoline product and an increase in side products, such as styrenes formed via a retro-Ritter reaction.

Troubleshooting Guides

Problem 1: Low Product Yield
Symptom Possible Cause (Temperature-Related) Suggested Solution
Low conversion of starting materials.Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS to find the optimal temperature for conversion.
Significant product decomposition or formation of tar.Reaction temperature is too high, causing degradation of reactants, intermediates, or products.Lower the reaction temperature. If the reaction requires high temperatures, ensure that the reaction time is minimized once the starting material is consumed. Use a high-boiling point solvent to maintain a consistent and controlled temperature.
Inconsistent yields between batches.Poor temperature control or inaccurate temperature monitoring.Use a reliable heating mantle with a temperature controller and a calibrated thermometer. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Problem 2: Poor Selectivity (Formation of Isomers)
Symptom Possible Cause (Temperature-Related) Suggested Solution
Low diastereoselectivity (e.g., in Castagnoli-Cushman reaction).The reaction is under thermodynamic control at a higher temperature, allowing for the formation of multiple diastereomers.Run the reaction at a lower temperature (e.g., -40 °C, 0 °C) to favor the kinetically controlled formation of the desired diastereomer.
Formation of undesired regioisomers in transition metal-catalyzed reactions.The reaction temperature may be favoring a non-selective pathway.Screen a range of temperatures. Lowering the temperature can sometimes enhance regioselectivity by favoring the pathway with the lowest activation energy.
Formation of styrene byproducts in Bischler-Napieralski reaction.High temperatures can promote the retro-Ritter side reaction.Carefully control the reaction temperature and avoid excessive heating. Consider using milder dehydrating agents that may allow for lower reaction temperatures.

Data Presentation

Table 1: Effect of Temperature on the Yield of 3,4-dihydroisoquinolin-1(2H)-one Synthesis via Palladium-Catalyzed C–H Activation/Annulation
EntryTemperature (°C)Yield (%)
1< 65No reaction
28575
3> 100Decomposition of starting materials

Data is synthesized from a study on palladium-catalyzed C–H activation/annulation.

Table 2: Qualitative Effect of Temperature on Diastereoselectivity in the Castagnoli-Cushman Reaction
Temperature RangeExpected DiastereoselectivityRationale
Low (-40 °C to 0 °C)HigherFavors the kinetically controlled product, leading to improved diastereomeric ratios.
Room TemperatureModerate to LowIncreased thermal energy may allow for the formation of the thermodynamically more stable, but potentially undesired, diastereomer.
HighLowThe reaction is likely under thermodynamic control, leading to a mixture of diastereomers.

This table represents a general trend observed in the Castagnoli-Cushman reaction for isoquinolinone synthesis.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol describes a general procedure and requires optimization for specific substrates.

Materials:

  • β-arylethylamide substrate (1.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)

  • Phosphorus oxychloride (POCl₃) (1.1 to 5 equiv)

  • Ice

  • Base (e.g., ammonium hydroxide or sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)

  • Brine

  • Anhydrous salt (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the solution. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux. The reflux temperature will depend on the solvent used (e.g., DCM: ~40°C, Toluene: ~111°C, Acetonitrile: ~82°C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and a base to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Castagnoli-Cushman Reaction for Diastereoselective Isoquinolinone Synthesis

This protocol provides a general guideline for achieving high diastereoselectivity.

Materials:

  • Imine (1.0 equiv)

  • Homophthalic anhydride (1.5 equiv)

  • Trifluoroethanol (TFE)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the imine in TFE.

  • Cool the solution to -40 °C.

  • Add homophthalic anhydride to the cooled solution.

  • Stir the reaction mixture at -40 °C until the starting material is consumed, as monitored by TLC analysis.

  • Concentrate the mixture in vacuo.

  • Purify the residue by preparative TLC or column chromatography to afford the pure product.

Protocol 3: Rh(III)-Catalyzed C-H Activation/Annulation for Isoquinolone Synthesis

This protocol is a general procedure for the synthesis of 3,4-dihydroisoquinolones.

Materials:

  • N-(pivaloyloxy)benzamide (1.0 equiv)

  • [RhCp*Cl₂]₂ (catalyst)

  • Ethylene or Propyne gas (1 atm)

  • Trifluoroethanol (TFE)

Procedure:

  • To a reaction vessel, add the N-(pivaloyloxy)benzamide and the Rh(III) catalyst.

  • Add trifluoroethanol as the solvent.

  • Purge the vessel with ethylene or propyne gas and maintain a 1 atm pressure of the gas.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

Mandatory Visualization

Temperature_Effect_on_Selectivity cluster_conditions Reaction Conditions cluster_pathway Reaction Pathway Low Temperature Low Temperature Intermediate Intermediate High Temperature High Temperature Reactants Reactants Reactants->Intermediate Kinetic Product Kinetic Product Intermediate->Kinetic Product Lower Ea (Favored at low temp) Thermodynamic Product Thermodynamic Product Intermediate->Thermodynamic Product Higher Ea (Accessible at high temp) Kinetic Product->Intermediate Reversible at high temp

Caption: Kinetic vs. Thermodynamic control influenced by temperature.

Troubleshooting_Low_Yield Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Too Low Too Low Check Temperature->Too Low Incomplete Reaction? Too High Too High Check Temperature->Too High Decomposition or Tarring? Increase Temp Increase Temp Too Low->Increase Temp Incomplete Reaction Incomplete Reaction Too Low->Incomplete Reaction Decrease Temp Decrease Temp Too High->Decrease Temp Decomposition/Side Products Decomposition/Side Products Too High->Decomposition/Side Products

Caption: Troubleshooting workflow for low reaction yield.

Bischler_Napieralski_Temp_Effect β-arylethylamide β-arylethylamide Nitrilium Ion Intermediate Nitrilium Ion Intermediate β-arylethylamide->Nitrilium Ion Intermediate Dehydrating Agent Desired Product Desired Product Nitrilium Ion Intermediate->Desired Product Cyclization (Optimal Temp) Side Products Side Products Nitrilium Ion Intermediate->Side Products Retro-Ritter/ Polymerization (High Temp)

Caption: Effect of high temperature in Bischler-Napieralski synthesis.

"alternative catalysts for the cyclization of 6,7-dihydro-5H-isoquinolin-8-one precursors"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization of 6,7-dihydro-5H-isoquinolin-8-one precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the cyclization to form 6,7-dihydro-5H-isoquinolin-8-ones?

The most common issues include low to no product yield, formation of tar and polymeric materials, and the generation of unexpected regioisomers.[1][2] Low yields can often be attributed to a deactivated aromatic ring, the use of an insufficiently potent dehydrating or cyclization agent, or inappropriate reaction conditions such as temperature and reaction time.[2] Tar formation is typically a result of excessively high temperatures or prolonged reaction times, leading to decomposition of the starting material or product.[1][2]

Q2: Which traditional catalysts are used for this type of cyclization, and what are their limitations?

Traditional methods for intramolecular cyclization to form isoquinoline-type structures often rely on strong acids and dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1] While effective for some substrates, these reagents require harsh reaction conditions, which can be incompatible with sensitive functional groups and may lead to side reactions and low yields, particularly for substrates with electron-withdrawing groups on the aromatic ring.[2]

Q3: What are some modern, alternative catalysts for the cyclization of isoquinolinone precursors?

Recent advancements have introduced a variety of milder and more efficient catalytic systems. These include transition-metal catalysts based on copper, silver, rhodium, and ruthenium.[3][4][5][6] Additionally, metal-free and photocatalytic methods are emerging as greener alternatives.[5] For instance, copper(I)-catalyzed intramolecular cyclization has been shown to be effective in water, offering a more environmentally benign approach.[4][7][8][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause:

  • Deactivated Aromatic Ring: The intramolecular cyclization is an electrophilic aromatic substitution, which is hindered by electron-withdrawing groups on the aromatic ring.[2]

  • Insufficiently Potent Catalyst/Reagent: The chosen dehydrating agent or catalyst may not be strong enough to promote efficient cyclization for your specific substrate.[2]

  • Inappropriate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.[2]

Solutions:

  • For Deactivated Rings:

    • Consider using a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃.[2]

    • Explore modern, milder protocols that may be more effective, such as those using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[1]

  • Catalyst/Reagent Selection:

    • If using traditional methods, switch to a more potent dehydrating agent.

    • Consider transitioning to a transition-metal-catalyzed method, which can offer higher efficiency under milder conditions.

  • Reaction Optimization:

    • Systematically increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Increase the reaction time and track the consumption of the starting material.

Issue 2: Formation of Tar and Polymeric Materials

Potential Cause:

  • Excessively High Temperature: High temperatures can lead to the decomposition of the starting material, intermediates, or the final product.[1]

  • Prolonged Reaction Time: Leaving the reaction for too long, even at a moderate temperature, can result in side reactions and polymerization.[1]

Solutions:

  • Temperature Control:

    • Carefully control the reaction temperature, potentially using a temperature-controlled mantle or oil bath.

    • A gradual increase to the desired temperature may be beneficial.[1]

  • Reaction Monitoring:

    • Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-heating and decomposition.[1]

  • Milder Conditions:

    • Employ milder reaction conditions, such as lower temperatures and less harsh reagents or catalysts.

Issue 3: Formation of Unexpected Regioisomers

Potential Cause:

  • Competing Cyclization Pathways: The substitution pattern on the aromatic ring can lead to cyclization at an alternative, electronically favorable position.[2][10]

Solutions:

  • Substrate Modification:

    • Modify the activating or deactivating groups on the aromatic ring to direct the cyclization to the desired position.

  • Thorough Product Analysis:

    • Carefully characterize the product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.[1]

Alternative Catalyst Performance Data

Catalyst SystemSubstrate TypeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CuI (10 mol%)(E)-2-alkynylaryl oxime derivativesH₂O80-1201562-96[4][11]
AgOTf2-alkynylbenzaldehyde & 2-isocyanoacetateNot specifiedMildNot specifiedHigh[6]
Rh(III)Oximes and diazo compoundsNot specifiedMildNot specifiedGood[6]
Ru(II) / Cu(OAc)₂·H₂OAlkyne-amideTolueneMicrowaveNot specifiedGood[5]
Triflic Anhydride (Tf₂O) / 2-chloropyridineβ-arylethylamideDichloromethane-20 to RTNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular Cyclization in Water

This protocol is adapted from a method for the synthesis of isoquinolines and offers a greener alternative to traditional methods.[4][7][8][9]

Materials:

  • (E)-2-alkynylaryl oxime precursor (0.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Water (2 mL)

  • Sealed tube

Procedure:

  • To a sealed tube, add the (E)-2-alkynylaryl oxime precursor (0.5 mmol) and copper(I) iodide (10 mol%).

  • Add 2 mL of water to the tube.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 15 hours.

  • After cooling to room temperature, extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)

This protocol is based on a method for the cyclization of β-arylethylamides under milder conditions.[1]

Materials:

  • β-arylethylamide precursor (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 2-chloropyridine (2.0 equiv)

  • Triflic anhydride (Tf₂O) (1.25 equiv)

Procedure:

  • Dissolve the β-arylethylamide precursor (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv) to the cooled mixture.

  • Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and a basic solution (e.g., ammonium hydroxide or sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

TroubleshootingWorkflow start Experiment Start issue Low or No Yield? start->issue check_activation Is Aromatic Ring Sufficiently Activated? issue->check_activation Yes success Successful Cyclization issue->success No stronger_reagent Use Stronger Dehydrating Agent (e.g., P2O5/POCl3) check_activation->stronger_reagent No check_reagent Is Reagent Potent Enough? check_activation->check_reagent Yes optimize_conditions Optimize Conditions (Temp, Time) stronger_reagent->optimize_conditions milder_protocol Switch to Milder Protocol (e.g., Tf2O/2-chloropyridine) milder_protocol->optimize_conditions check_reagent->milder_protocol No check_reagent->optimize_conditions Yes optimize_conditions->success

Caption: Troubleshooting workflow for low yield in cyclization reactions.

ExperimentalWorkflow start Start: Precursor & Catalyst reaction_setup Reaction Setup (Solvent, Temp, Time) start->reaction_setup monitoring Monitor Progress (TLC / LC-MS) reaction_setup->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for catalytic cyclization.

References

Technical Support Center: Preventing Byproduct Formation in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems encountered during the synthesis of isoquinolines using the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] However, challenges such as low yields and byproduct formation are common.

Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the likely causes and how can I fix this?

A1: Low yields in the Bischler-Napieralski reaction often stem from a few key issues related to the substrate's reactivity and the reaction conditions.[1]

  • Deactivated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide substrate has electron-withdrawing groups, the cyclization step will be significantly hindered.[1]

    • Solution: For substrates with deactivated or neutral aromatic rings, a stronger dehydrating agent is necessary. While phosphorus oxychloride (POCl₃) is common, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective for less reactive substrates.[2] Alternatively, modern and milder conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be employed.[1]

  • Insufficiently Potent Dehydrating Agent: For even moderately activated substrates, POCl₃ alone may not be sufficient to drive the reaction to completion.[1]

    • Solution: As mentioned above, switching to a more powerful dehydrating system like P₂O₅/POCl₃ or PPA (polyphosphoric acid) can improve yields.[2] The choice of dehydrating agent is critical and should be tailored to your specific substrate.[1]

  • Inappropriate Reaction Conditions: High temperatures and long reaction times can lead to the decomposition of starting materials and products, often resulting in the formation of tar.[1]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to avoid degradation. If tar formation is a persistent issue, consider lowering the reaction temperature or using a milder dehydrating agent.

Q2: I'm observing a significant amount of a styrene byproduct in my reaction mixture. How can I prevent its formation?

A2: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction mechanism.[3] This is particularly problematic when the resulting styrene is highly conjugated.

  • Mechanism of Byproduct Formation: The nitrilium ion intermediate, which is key to the desired cyclization, can fragment, leading to the formation of a stable styrene derivative.[3]

  • Solutions:

    • Solvent Choice: Using a nitrile-based solvent that corresponds to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium away from the byproduct and favor the desired cyclization.[3]

    • Milder Conditions: Employing milder reaction conditions can suppress the fragmentation pathway. A method using oxalyl chloride to generate an N-acyliminium intermediate has been shown to avoid the retro-Ritter reaction.[3]

Troubleshooting Logic for Bischler-Napieralski Reaction

start Low Yield or Reaction Failure check_ring Is the aromatic ring electron-rich? start->check_ring stronger_reagent Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃ or Tf₂O). [2, 3] check_ring->stronger_reagent No check_byproduct Is a styrene byproduct observed? check_ring->check_byproduct Yes success Improved Yield stronger_reagent->success milder_conditions Use milder conditions (e.g., oxalyl chloride) or a nitrile solvent. [7] check_byproduct->milder_conditions Yes check_tar Is there tar formation? check_byproduct->check_tar No milder_conditions->success optimize_conditions Optimize reaction time and temperature. Monitor by TLC. [2] check_tar->optimize_conditions Yes check_tar->success No optimize_conditions->success start Low Yield or Poor Selectivity check_yield Is the yield low? start->check_yield check_selectivity Is regioselectivity poor? start->check_selectivity harsher_conditions Use stronger acid and/or higher temperature for deactivated rings. [6] check_yield->harsher_conditions Yes milder_conditions Use milder conditions or a two-step procedure for sensitive substrates. check_yield->milder_conditions If starting material is decomposing change_solvent Screen different solvents; protic solvents may improve selectivity. [6] check_selectivity->change_solvent Yes success Improved Outcome harsher_conditions->success milder_conditions->success change_solvent->success sub 1. Add β-arylethylamide to an oven-dried flask. solv 2. Add anhydrous solvent (e.g., DCM, Toluene). sub->solv reag 3. Add POCl₃ dropwise (cool in an ice bath). solv->reag reflux 4. Heat to reflux and monitor by TLC. reag->reflux quench 5. Quench with ice and base (e.g., NH₄OH). reflux->quench extract 6. Extract with organic solvent (e.g., DCM). quench->extract purify 7. Dry, concentrate, and purify (chromatography or recrystallization). extract->purify product 3,4-Dihydroisoquinoline purify->product

References

Technical Support Center: Enhancing the Purity of 6,7-dihydro-5H-isoquinolin-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of 6,7-dihydro-5H-isoquinolin-8-one.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your purification process.

Issue 1: Low Purity After Initial Workup

  • Q: My initial crude product of this compound shows low purity by TLC and ¹H NMR analysis. What are the likely impurities and how can I remove them?

    • A: Common impurities in the synthesis of isoquinolinone derivatives include unreacted starting materials, residual solvents, and by-products from side reactions.[1] Depending on the synthetic route, these by-products could include isomers or related heterocyclic ketones. To enhance purity, a multi-step purification approach is recommended, starting with an appropriate extraction procedure followed by either recrystallization or column chromatography.

Issue 2: Difficulty with Recrystallization

  • Q: I am having trouble recrystallizing this compound. The compound either oils out or the crystals are very fine and seem impure. What can I do?

    • A: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][3] For this compound, which has a ketone functional group, solvents like ethanol, or a mixture of hexane and ethyl acetate or acetone, could be effective.[1] If your compound is oiling out, it may be due to the solution being too concentrated or cooling too quickly. Try using a larger volume of solvent and allowing the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small, pure crystal of the product can also help initiate crystallization.[2]

Issue 3: Poor Separation in Column Chromatography

  • Q: I am using column chromatography to purify this compound, but I am getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

    • A: To improve separation in column chromatography, you can adjust the polarity of the eluent system.[4] If your compound and the impurity are eluting too quickly, decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). Conversely, if they are moving too slowly, a slight increase in polarity may help. Using a longer column or a finer mesh silica gel can also enhance separation. It is also beneficial to ensure the crude sample is loaded onto the column in a minimal amount of solvent to start with a narrow band.

Issue 4: Presence of Colored Impurities

  • Q: My purified this compound has a persistent yellow or brownish color. What is the cause and how can I remove it?

    • A: Colored impurities often arise from the formation of high molecular weight by-products or degradation products. During recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also lead to a loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The most commonly employed and effective purification techniques for compounds like this compound are recrystallization and flash column chromatography.[1][4] The choice between these methods often depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures.

Q2: How do I choose the right solvent system for column chromatography of this compound?

A2: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). A good solvent system will give your product a retention factor (Rf) of around 0.3-0.4 and show good separation from all impurities. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. You can adjust the ratio of these solvents to achieve the desired separation.

Q3: What analytical techniques are best for assessing the purity of this compound after purification?

A3: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of your final product.[1][5][6][7][8][9][10] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also crucial for confirming the structure of the compound and identifying any remaining impurities. Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of a reaction and the fractions from column chromatography.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical Purity EnhancementAdvantagesDisadvantages
Recrystallization Significant removal of minor impurities.Simple setup, can yield very pure crystalline material.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography Effective for separating complex mixtures and closely related compounds.High resolving power, applicable to a wide range of compounds.More complex setup, requires larger volumes of solvent, can be time-consuming.
Acid-Base Extraction Removes acidic or basic impurities.Good for removing specific types of impurities before further purification.Only applicable if impurities have acidic or basic properties that differ from the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stirrer and hot plate to maintain the temperature just below the solvent's boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

Purification_Workflow cluster_start Initial Workup cluster_extraction Extraction cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., with NaHCO3/Brine) Crude_Reaction_Mixture->Aqueous_Workup Recrystallization Recrystallization Aqueous_Workup->Recrystallization If solid with minor impurities Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography If complex mixture or oily product Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Purity < 95% Purity_Check->Column_Chromatography Purity < 95% (alternative) Pure_Product Pure 6,7-dihydro-5H- isoquinolin-8-one Purity_Check->Pure_Product Purity > 95%

References

Technical Support Center: Stability and Handling of 6,7-dihydro-5H-isoquinolin-8-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-isoquinolin-8-one and its derivatives. The information is designed to address common stability issues and experimental challenges.

Section 1: FAQs - Storage, Handling, and Stability

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the compound's integrity. While specific conditions can vary by manufacturer, general best practices suggest storing the compound in a tightly closed container in a dry, cool, and well-ventilated place[1]. For long-term stability, similar compounds like 6,7-Dihydro-5H-quinolin-8-one are stored at -20°C, which ensures stability for at least four years[2]. Storing aliquots of solutions at -20°C or -80°C is also recommended to avoid repeated freeze-thaw cycles that can lead to degradation[3].

Q2: My compound has changed color (e.g., turned yellow or brown). Is it still usable?

A change in color often indicates degradation or the presence of impurities. Degradation can be initiated by exposure to air, light, or heat[4]. It is highly recommended to assess the purity of the discolored material before use, for example, by using High-Performance Liquid Chromatography (HPLC). Comparing the HPLC profile to a fresh or reference sample can help quantify the extent of degradation.

Q3: What are the primary degradation pathways for this class of compounds?

Isoquinoline and its derivatives can degrade through several pathways. A common degradation route involves oxidation[4]. For instance, related quinoline compounds are known to be transformed by hydroxylation into their 2-hydroxyquinoline analogues (2-quinolinones)[5]. This suggests that this compound could be susceptible to similar oxidative degradation, potentially altering its structure and activity.

Section 2: Troubleshooting Common Experimental Issues

Q4: My compound is precipitating out of solution in my aqueous buffer or cell culture medium. How can I resolve this?

Precipitation is a frequent problem for hydrophobic compounds like isoquinoline derivatives when diluted into aqueous solutions[3]. Here are several strategies to address this issue:

  • Optimize Stock Concentration: A highly concentrated DMSO stock is more likely to cause precipitation upon dilution. Try preparing a less concentrated stock solution[3].

  • Use Stepwise Dilution: Avoid adding the DMSO stock directly into the final volume of the aqueous buffer. Instead, perform serial dilutions, mixing thoroughly at each step[3].

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent and non-toxic to your cells (typically <0.5%), but a slightly higher, yet safe, concentration may improve solubility[3].

  • Consider Solubilizing Agents: In some cases, non-ionic surfactants or other solubilizing agents may be used, but their compatibility with the specific assay must be validated first.

Q5: I am observing inconsistent results or a loss of activity in my biological assay. What could be the cause?

Variability in experimental results can stem from several factors related to compound stability and handling:

  • Compound Degradation: Ensure the compound is stored correctly and protected from light and air[3][4]. Use freshly prepared dilutions for your experiments, as the compound may not be stable in your specific assay medium over extended periods[3]. Avoid using stock solutions that have undergone multiple freeze-thaw cycles by preparing single-use aliquots[3].

  • Cell Health: Use healthy cells within a consistent and low passage number range to ensure reproducible responses[3].

  • Plate Edge Effects: In plate-based assays, wells on the periphery are prone to evaporation, which can alter compound concentration. It is advisable to either avoid using the outer wells or fill them with a blank medium to create a humidity barrier[3].

Q6: My reaction to synthesize a derivative is giving a low yield or multiple products. What should I check?

Low yields or the formation of multiple products during synthesis can be due to the instability of reactants, intermediates, or the final product.

  • Product Instability During Workup: The target molecule may be sensitive to acidic or basic conditions used during the reaction quench or extraction. You can test this by taking a small sample of the reaction mixture and exposing it to the workup conditions to see if degradation occurs on a TLC plate[6].

  • Incomplete Reactions: Some synthetic routes may result in stable intermediates. For example, when synthesizing isoquinolinones, incomplete oxidation can leave dihydro intermediates in the final product. Optimizing the oxidizing agent and reaction time can help drive the reaction to completion[4].

  • Formation of Isomers: Certain synthetic methods can produce structural isomers or diastereomers. It is crucial to use analytical techniques like 2D NMR to confirm the structure of the desired product and identify any isomeric impurities[4].

Section 3: Data and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 21917-88-4[7][8]
Molecular Formula C₉H₉NO[7][8]
Molecular Weight 147.17 g/mol [7][8]
Hazard Class Acute Oral Toxicity, Category 3

Table 2: Example Solubility Data for the Isomer 6,7-Dihydro-5H-quinolin-8-one

SolventSolubilityReference(s)
DMF 30 mg/mL[2]
DMSO 30 mg/mL[2]
Ethanol 30 mg/mL[2]
PBS (pH 7.2) 10 mg/mL[2]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol provides a general method for preparing a stock solution, typically in DMSO, for use in biological assays.

  • Calculation: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound required.

  • Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved. A brief warming in a water bath may aid dissolution but should be done cautiously to avoid degradation.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles[3].

  • Storage: Store the aliquots at -20°C or -80°C, protected from light[3].

Protocol 2: General HPLC Method for Purity Assessment

This protocol is adapted from a method for a related isoquinolinone and can be used as a starting point for assessing the purity of this compound and its derivatives[4].

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220-280 nm (a photodiode array detector is recommended to check for peak purity).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection[4].

Section 5: Visual Guides and Pathways

The following diagrams illustrate common experimental workflows and logical relationships to aid in troubleshooting.

G cluster_problem Troubleshooting Precipitation cluster_solutions Potential Solutions start Problem: Compound precipitates in aqueous buffer/media sol1 Lower stock concentration in DMSO start->sol1 sol2 Use stepwise dilution (avoid direct addition) start->sol2 sol3 Optimize final DMSO % (e.g., 0.1% to 0.5%) start->sol3 sol4 Consider a solubilizing agent (validate compatibility) start->sol4 end_node Re-test solubility and assay performance sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for compound precipitation issues.

G parent 6,7-dihydro-5H- isoquinolin-8-one degraded Oxidized/Hydroxylated Byproducts parent->degraded Oxidation (Air, Light, Heat)

Caption: A potential oxidative degradation pathway.

G start Receive/Synthesize Compound purity Assess Purity (e.g., HPLC, NMR) start->purity stock Prepare & Aliquot Stock Solution (DMSO) purity->stock store Store at -20°C / -80°C (Protect from light) stock->store dilute Prepare Fresh Working Dilutions in Assay Buffer stock->dilute Day of Experiment assay Perform Biological Assay dilute->assay analyze Analyze & Interpret Data assay->analyze end Conclusion analyze->end

Caption: General experimental workflow for handling compounds.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 6,7-dihydro-5H-isoquinolin-8-one and its Quinolinone Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two isomeric heterocyclic ketones: 6,7-dihydro-5H-isoquinolin-8-one and its structural isomer, 6,7-dihydro-5H-quinolin-8-one. While direct comparative studies on the biological activities of these parent compounds are limited in publicly available literature, this document summarizes their established roles as versatile scaffolds in medicinal chemistry and highlights the divergent biological activities of their derivatives.

Introduction

This compound and 6,7-dihydro-5H-quinolin-8-one are bicyclic heterocyclic compounds that serve as valuable starting materials for the synthesis of more complex molecules with a wide range of potential therapeutic applications.[1] Their rigid structures provide a well-defined three-dimensional framework that can be systematically modified to explore structure-activity relationships (SAR) and develop novel drug candidates. The primary utility of these isomers lies in their role as synthetic intermediates for compounds with potential anticancer, anti-inflammatory, and neuroprotective properties.

Comparative Overview of Synthesized Derivatives

While data on the intrinsic biological activity of the parent isomers is scarce, extensive research has been conducted on their derivatives. The following table summarizes the observed biological activities of compounds synthesized from each isomeric scaffold.

Biological ActivityThis compound Derivatives6,7-dihydro-5H-quinolin-8-one Derivatives
Anticancer Thiosemicarbazone derivatives have demonstrated anticancer properties.[1]Thiosemicarbazone derivatives have shown potential as antitumor agents.[2]
Cardiovascular Derivatives such as 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-ones have been evaluated as up-regulators of ATP-binding cassette transporter A1 (ABCA1), a target for atherosclerosis prevention.[1]Information not widely available.
Other Used in the synthesis of tetrahydropyridoazepinones.[1]Used in the synthesis of tetrahydropyridoazepinones.[2]

Experimental Protocols

Given that both this compound and 6,7-dihydro-5H-quinolin-8-one are primarily utilized as scaffolds for generating new chemical entities with potential cytotoxic effects, a fundamental initial screening method is the MTT assay. This colorimetric assay assesses the metabolic activity of cells and is widely used to infer cell viability and cytotoxicity.[3]

General Protocol for MTT Cytotoxicity Assay

1. Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Test compounds (this compound, 6,7-dihydro-5H-quinolin-8-one, or their derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for investigating the biological activity of these isomeric scaffolds and the underlying principle of structure-activity relationship studies.

G cluster_0 Scaffold Selection cluster_1 Chemical Synthesis cluster_2 Biological Screening cluster_3 Data Analysis Scaffold1 6,7-dihydro-5H- isoquinolin-8-one Synthesis Derivative Synthesis (e.g., Thiosemicarbazones) Scaffold1->Synthesis Scaffold2 6,7-dihydro-5H- quinolin-8-one Scaffold2->Synthesis Screening In vitro Assays (e.g., MTT Cytotoxicity Assay) Synthesis->Screening Analysis Determine IC50 values and other biological endpoints Screening->Analysis

General workflow for biological activity screening.

SAR cluster_derivatives Systematic Modifications Core Core Scaffold (Isoquinolinone or Quinolinone) R1 Derivative 1 (Modification at R1) Core->R1 R2 Derivative 2 (Modification at R2) Core->R2 R3 Derivative 3 (Modification at R3) Core->R3 Activity Biological Activity (e.g., Anticancer Potency) R1->Activity R2->Activity R3->Activity SAR_Rel Structure-Activity Relationship (SAR) Activity->SAR_Rel

Concept of Structure-Activity Relationship (SAR) studies.

Conclusion

References

"comparative anticancer activity of isoquinolinone derivatives and doxorubicin"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Activity of Isoquinolinone Derivatives and Doxorubicin

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel therapeutic agents against established treatments is paramount. This guide provides an objective comparison of the anticancer activities of emerging isoquinolinone derivatives and the widely used chemotherapeutic drug, doxorubicin. The information herein is supported by experimental data to aid in the evaluation of these compounds for future research and development.

Data Presentation: Cytotoxic Activity

The in vitro anticancer activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various isoquinolinone derivatives and doxorubicin across different human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: IC50 Values of Representative Isoquinolinone Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Tetrahydroisoquinoline 7eA549Lung Carcinoma0.155[1]
Tetrahydroisoquinoline 8dMCF-7Breast Adenocarcinoma0.170[1]
B01002SKOV3Ovarian Cancer7.65 (µg/mL)[2][3]
C26001SKOV3Ovarian Cancer11.68 (µg/mL)[2][3]
Lamellarin DVarious-Submicromolar[4]
Lamellarin KVarious-Nanomolar (38-110 nM)[4]
Lamellarin MVarious-Nanomolar (38-110 nM)[4]
Pyrrolo[2,1-a]isoquinoline 200cT47DBreast Cancer2.34[4]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
BFTC-905Bladder Cancer2.3[5]
MCF-7Breast Adenocarcinoma2.5[5][6]
M21Skin Melanoma2.8[5]
HeLaCervical Carcinoma2.9[5]
UMUC-3Bladder Cancer5.1[5]
Caco-2Colorectal Adenocarcinoma8.2[7]
MDA-MB-231Breast Adenocarcinoma9[7]
HepG2Hepatocellular Carcinoma12.2[5]
TCCSUPBladder Cancer12.6[5]
Huh7Hepatocellular Carcinoma>20[5]
VMCUB-1Bladder Cancer>20[5]
A549Lung Carcinoma>20[5]

Mechanisms of Action

Isoquinolinone Derivatives:

Isoquinolinone derivatives exert their anticancer effects through diverse mechanisms.[8] Many of these compounds are known to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby preventing cancer cell proliferation.[2][9] A significant mode of action for some derivatives is the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactive in cancer.[8][10] Furthermore, certain isoquinolinone-based compounds have been shown to inhibit topoisomerase and interfere with microtubule polymerization.[8] Some derivatives, like lamellarins, can directly target mitochondria to trigger cell death.[4]

Doxorubicin:

Doxorubicin, a well-established anthracycline antibiotic, has multiple mechanisms of anticancer activity.[11] Its primary mode of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the halting of DNA replication and RNA synthesis.[11][12] Doxorubicin is also a potent generator of reactive oxygen species (ROS), which induces oxidative stress and damages cellular components, including membranes and DNA.[13][14] This damage contributes to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] Additionally, doxorubicin has been found to influence other signaling pathways, such as the Notch signaling pathway.[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Isoquinolinone derivative or Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Serial dilutions of the test compound (isoquinolinone derivative or doxorubicin) are prepared in the culture medium. The old medium is removed from the wells and replaced with 100 µL of the medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control are also included.[10]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[10]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the IC50 value from the resulting dose-response curve.[15]

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

This method is used to quantify the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Cancer cells are treated with the desired concentrations of the isoquinolinone derivative or doxorubicin for a specified time.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Mandatory Visualization

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cancer Cell Culture seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Isoquinolinone Derivatives / Doxorubicin (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis_assay data_analysis Data Analysis mtt_assay->data_analysis apoptosis_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant end End: Comparative Analysis ic50->end apoptosis_quant->end

Caption: Workflow for in vitro screening of anticancer compounds.

Isoquinolinone_PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Isoquinolinone Isoquinolinone Derivatives Isoquinolinone->PI3K Isoquinolinone->Akt Isoquinolinone->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinolinone derivatives.

Doxorubicin_Apoptosis_Induction cluster_dna Nuclear Events cluster_ros Cytoplasmic Events cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DeathReceptor Death Receptors (e.g., FAS, TNFR1) Doxorubicin->DeathReceptor DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Mitochondria Mitochondrial Disruption DNA_Damage->Mitochondria ROS->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathways induced by Doxorubicin.

References

Unlocking the Therapeutic Potential of the Isoquinolinone Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6,7-dihydro-5H-isoquinolin-8-one core represents a privileged scaffold in the quest for novel therapeutics. Its inherent structural features offer a versatile platform for the synthesis of diverse analogs with a wide range of biological activities. This guide provides a comparative analysis of structure-activity relationship (SAR) studies on this compound and its closely related analogs, offering insights into the chemical modifications that drive potency and selectivity. While a singular, comprehensive SAR study on a diverse library of this compound analogs remains to be published, a collective analysis of research on related isoquinolinone derivatives provides a foundational understanding for future drug design and development.

Comparative Analysis of Biological Activity

The therapeutic potential of isoquinoline-based compounds has been explored across various disease areas, with a significant focus on oncology. The following tables summarize the quantitative data from key studies on analogs of the broader isoquinolinone family, highlighting the impact of structural modifications on their anticancer and kinase inhibitory activities.

Anticancer Activity of 3-Arylisoquinolinone Analogs

A study on 3-arylisoquinolinones revealed that substitutions on the aryl ring dramatically influence their antiproliferative activity. The meta-substituted analogs, in particular, demonstrated significantly enhanced cytotoxicity against a panel of cancer cell lines compared to their para-substituted counterparts.[1]

Compound IDRCancer Cell LineIC50 (µM)[1]
1a HMCF-7>100
1b 3-FMCF-70.15
1c 4-FMCF-7>100
2a HHT-29>100
2b 3-FHT-290.22
2c 4-FHT-29>100

Table 1: Comparison of the antiproliferative activity of meta- and para-substituted 3-arylisoquinolinones against human breast (MCF-7) and colon (HT-29) cancer cell lines.

Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives

Research into pyrazolo[3,4-g]isoquinoline derivatives has identified potent inhibitors of several protein kinases. Modifications at the 4- and 8-positions of the isoquinoline ring system were found to be critical for both potency and selectivity.[2]

Compound IDR1R2Haspin IC50 (nM)[2]CLK1 IC50 (nM)[2]
3a MeH167101
3b EtH>1000-
4 MeBr>1000-

Table 2: Kinase inhibitory activity of substituted pyrazolo[3,4-g]isoquinolines. The introduction of a bromine atom at the 8-position was detrimental to Haspin inhibition, while the size of the alkyl group at the 4-position influenced the kinase inhibition profile.

Upregulation of ABCA1 Expression by 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives

A series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives were synthesized and evaluated for their ability to upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol efflux. This activity is a potential therapeutic strategy for preventing atherosclerosis.[3]

Compound IDSubstitutionABCA1 Promoter Activation (Fold Change)[3]
1 Unsubstituted1.2
2 9-chloro1.8
3 9-bromo2.5
6 10-chloro1.5

Table 3: Effect of substitutions on the quinazolinone ring on the activation of the ABCA1 promoter. Halogen substitution at the 9-position, particularly with bromine, significantly enhanced the activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

These assays are used to determine the potency of a compound in inhibiting the activity of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the mixture at a specific temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution containing EDTA).

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

ABCA1 Promoter Reporter Assay

This assay measures the ability of a compound to activate the promoter of the ABCA1 gene, leading to its increased expression.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW264.7 macrophages) with a reporter plasmid containing the ABCA1 promoter sequence linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with the test compounds for a specific duration.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

  • Reporter Gene Assay: Measure the activity of the reporter protein. For a luciferase reporter, add the luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Normalization: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control reporter) to account for variations in cell number and transfection efficiency.

  • Data Analysis: Express the results as fold activation compared to the vehicle-treated control.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the drug discovery process and the potential mechanisms of action for these compounds, the following diagrams have been generated using the Graphviz DOT language.

G General Drug Discovery Workflow for Isoquinolinone Analogs cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target Identification Target Identification Scaffold Selection\n(this compound) Scaffold Selection (this compound) Target Identification->Scaffold Selection\n(this compound) Library Synthesis Library Synthesis Scaffold Selection\n(this compound)->Library Synthesis Primary Screening\n(e.g., Cell Viability) Primary Screening (e.g., Cell Viability) Library Synthesis->Primary Screening\n(e.g., Cell Viability) Primary Screening Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Screening\n(e.g., Kinase Assays) Secondary Screening (e.g., Kinase Assays) Hit Identification->Secondary Screening\n(e.g., Kinase Assays) Secondary Screening Secondary Screening Lead Compound Selection Lead Compound Selection Secondary Screening->Lead Compound Selection SAR Studies SAR Studies Lead Compound Selection->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Optimized Lead Optimized Lead ADME/Tox Profiling->Optimized Lead In Vivo Studies In Vivo Studies Optimized Lead->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials

A generalized workflow for the discovery and development of novel drugs based on the this compound scaffold.

G Potential Kinase Inhibition Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Isoquinolinone Analog Isoquinolinone Analog Isoquinolinone Analog->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibition

A simplified representation of a signaling pathway that can be targeted by isoquinolinone-based kinase inhibitors to exert anticancer effects.

References

"cytotoxicity evaluation of 6,7-dihydro-5H-isoquinolin-8-one derivatives on cancer cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6,7-dihydro-5H-isoquinolin-8-one Derivatives and Related Scaffolds Against Cancer Cell Lines

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The isoquinoline scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, derivatives of this compound are of growing interest due to their potential as cytotoxic agents. While comprehensive studies on a wide range of derivatives from this specific scaffold are still emerging, a comparative analysis of related dihydro-isoquinolinone and quinolinone structures provides valuable insights into their anticancer potential. This guide synthesizes available experimental data to offer an objective comparison of their performance against various cancer cell lines.

Comparative Cytotoxicity of Isoquinolinone and Quinolinone Derivatives

The cytotoxic effects of various derivatives related to the this compound core have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The data presented below summarizes the in vitro anticancer activity of these compounds, offering a comparative overview.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
PhenylaminoisoquinolinequinonesSubstituted Phenylamino DerivativesAGS (gastric adenocarcinoma)Submicromolar to various[1]
SK-MES-1 (lung cancer)Submicromolar to various[2]
T-24 (bladder carcinoma)Submicromolar to various[1]
Makaluvamine AnalogsFBA-TPQMCF-7 (breast cancer)0.097 - 2.297[3]
Multiple other cell lines0.097 - 2.297[3]
3-Aminoisoquinolin-1(2H)-one Derivatives1,3-thiazol-2-ylamino derivative (12)MDA-MB-468 (breast cancer)Low (GP 10.72%)[4]
MCF-7 (breast cancer)Low (GP 26.62%)[4]
UO-31 (renal cancer)Low (GP 22.78%)[4]
SK-MEL-5 (melanoma)Low (GP 22.08%)[4]
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolinesCompound 7bHepG2 (liver cancer)4.25 - 70.05[5]
MCF-7, A549, T47D, Hela4.25 - 70.05[5]
6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one AnalogsCompound 12HCT-116 (colon cancer)Potent activity[4]

Note: GP refers to Growth Percentage, where a lower value indicates higher cytotoxicity. Some studies did not report specific IC50 values but indicated potent activity.

Experimental Protocols

The evaluation of the cytotoxic properties of these derivatives predominantly relies on standardized in vitro assays. Understanding the methodologies employed is crucial for the interpretation and comparison of the presented data.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effect of chemical compounds on cancer cells is the MTT assay.[1][[“]][7]

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a specified period (typically 48 or 72 hours).[1] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by these compounds, flow cytometry-based assays are often employed.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. An increase in the apoptotic population indicates the compound induces programmed cell death.[7]

Cell Cycle Analysis:

  • Cell Treatment and Fixation: Treated cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a DNA-intercalating dye like propidium iodide.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound causes cell cycle arrest at a specific phase.

Mechanism of Action and Signaling Pathways

The anticancer activity of isoquinoline derivatives often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and death.

Induction of Oxidative Stress and Apoptosis: Several isoquinolinequinone derivatives exert their cytotoxic effects by inducing oxidative stress.[2][8] This can occur through redox cycling, leading to the generation of reactive oxygen species (ROS).[2] Elevated ROS levels can damage cellular components, including DNA, and trigger the intrinsic apoptotic pathway. This pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases (such as caspase-3 and -9), ultimately resulting in programmed cell death.[3][8]

DNA Damage and Topoisomerase Inhibition: Some makaluvamine analogs, which share a related structural core, have been shown to cause direct DNA damage.[3] Furthermore, inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription, has been identified as a mechanism for some isoquinoline-based compounds.[3]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Evaluation cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation synthesis Synthesis of 6,7-dihydro-5H- isoquinolin-8-one Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2, A549) synthesis->cell_culture treatment Treatment with Derivatives (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis data_interpretation Structure-Activity Relationship (SAR) pathway_analysis->data_interpretation signaling_pathway derivative Isoquinolinone Derivative ros Increased Reactive Oxygen Species (ROS) derivative->ros dna_damage DNA Damage derivative->dna_damage mito Mitochondrial Dysfunction ros->mito p53 p53 Activation dna_damage->p53 bax Bax (pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->bcl2 bax->mito bcl2->mito casp9 Caspase-9 Activation mito->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Comparative Analysis of Isoquinolinone and Quinolinone Derivatives in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of isoquinolinone and quinolinone derivatives. By examining their molecular docking scores against key therapeutic targets and detailing the experimental methodologies, this document serves as a valuable resource for computational drug design and discovery.

The isoquinolinone and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Their structural similarities and differences make them intriguing subjects for comparative molecular modeling studies to elucidate their potential as therapeutic agents. This guide delves into the comparative molecular docking performance of derivatives from both classes, offering insights into their binding affinities and interaction patterns with crucial protein targets implicated in cancer.

Comparative Docking Performance

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction.

Below are tables summarizing the docking scores of various isoquinolinone and quinolinone derivatives against two important cancer drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase I.

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Compound ClassDerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Quinolinone Quinolin-4(1H)-one Derivative (Q2)VEGFR-2Not Specified-14.65[1]
Quinolinone Quinolin-4(1H)-one Derivative (Q6)VEGFR-2Not Specified-11.31[1]
Quinolinone Isatin-derived QuinolineVEGFR-2Not SpecifiedNot Specified (comparable to Sorafenib)[2][3]
Topoisomerase I Inhibitors

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition can lead to cell death, making it an effective target for anticancer drugs.

| Compound Class | Derivative | Target Protein | PDB ID | Docking Software | Docking Score | Reference | |---|---|---|---|---|---| | Isoquinolinone | Indenoisoquinoline | Topoisomerase I-DNA complex | Not Specified | GOLD | Better Gold score than potent molecule |[4] | | Isoquinolinone | 5-(2-Aminoethylamino)indeno[1,2-c]isoquinolin-11-one | Topoisomerase I-DNA complex | Not Specified | FlexX | Not Specified |[5] | | Quinolinone | Fluoroquinolone (Levofloxacin) | Topoisomerase IIb | 3Q3X | Not Specified | -11.78 kcal/mol |[6] | | Quinolinone | Fluoroquinolone (Ofloxacin) | Topoisomerase IIb | 3Q3X | Not Specified | -11.8 kcal/mol |[6] |

Experimental Protocols

A generalized protocol for molecular docking studies, synthesized from the methodologies reported in the cited literature, is outlined below. This protocol provides a standard workflow for performing in silico docking simulations.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • Partial atomic charges (e.g., Kollman charges) are assigned.

    • The energy of the protein structure is minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the isoquinolinone and quinolinone derivatives are sketched using a chemical drawing tool.

    • The 2D structures are converted to 3D conformations.

    • The energy of the 3D ligand structures is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Docking Simulation:

    • A docking software package such as AutoDock, GOLD, or Maestro is used.

    • A grid box is defined around the active site of the protein to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity (docking score) for each generated pose.

  • Analysis of Results:

    • The docking scores are used to rank the ligands based on their predicted binding affinity.

    • The best-docked poses are visualized and analyzed to identify key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site.

Visualizing the Process and Structures

To further elucidate the computational workflow and the fundamental structural differences between the two scaffolds, the following diagrams are provided.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB retrieval, cleaning, energy minimization) grid_gen Grid Generation (Define active site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking Docking (Conformational search and scoring) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Interaction analysis) docking->pose_analysis scoring Scoring and Ranking (Binding affinity evaluation) docking->scoring pose_analysis->scoring

A generalized workflow for molecular docking studies.

G cluster_isoquinolinone Isoquinolinone cluster_quinolinone Quinolinone iso_struct quin_struct iso_label Nitrogen at position 2 quin_label Nitrogen at position 1

Key structural difference between isoquinolinone and quinolinone.

References

Validating Target Engagement for 6,7-dihydro-5H-isoquinolin-8-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the target engagement of 6,7-dihydro-5H-isoquinolin-8-one based inhibitors, with a specific focus on their activity as Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors. The performance of these inhibitors is compared with established PARP inhibitors, supported by experimental data from various studies. Detailed methodologies for key target engagement assays are also provided to facilitate the design and execution of validation experiments.

Comparative Analysis of PARP1 Inhibitors

The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown potent inhibitory activity against various therapeutic targets, including PARP1.[1][2] PARP1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair.[3][4] This section compares the biochemical and cellular potency of isoquinolinone-based PARP1 inhibitors with other clinically approved PARP inhibitors.

Table 1: Comparison of In Vitro Potency of PARP1 Inhibitors

Inhibitor ClassCompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
Isoquinolinone Compound 34PARP1Biochemical1.2-[2]
PhthalazinoneOlaparibPARP1Biochemical1.2 - 50.5 - 1[5][6]
PhthalazinoneTalazoparibPARP1Biochemical0.57 - 10.5 - 1[5]
Indazole CarboxamideNiraparibPARP1Biochemical3.84 - 5[5]
FluorobenzamideRucaparibPARP1Biochemical1.40.5 - 1[5][6]
Benzimidazole CarboxamideVeliparibPARP1Biochemical5.24 - 5[5]

Note: IC50 and Ki values can vary between studies due to different experimental conditions.

Table 2: Comparison of Cellular Target Engagement and Potency of PARP Inhibitors

InhibitorCell LineAssay TypeCellular EC50 (nM)Reference
OlaparibMDA-MB-436CETSA HT10.7[7]
RucaparibMDA-MB-436CETSA HT50.9[7]
NMS-P118MDA-MB-436CETSA HT249.5[7]
OlaparibMultipleCell ViabilityVaries (cell line dependent)[8]
NiraparibMultipleCell ViabilityVaries (cell line dependent)[8]
RucaparibMultipleCell ViabilityVaries (cell line dependent)[8]
TalazoparibMultipleCell ViabilityVaries (cell line dependent)[9]

Note: Cellular EC50 values from CETSA represent direct target engagement, while cell viability IC50 values reflect the downstream functional consequences of target inhibition.

Experimental Protocols for Target Engagement Validation

Accurate validation of target engagement is crucial for the successful development of any targeted therapy. The following are detailed protocols for key experimental techniques used to confirm the interaction of small molecule inhibitors with their intended protein targets in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells and tissues.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]

Protocol 1: CETSA Melt Curve (Tagg Curve)

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a saturating concentration of the inhibitor (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Shock:

    • Wash cells with ice-cold PBS and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse cells by freeze-thaw cycles.

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.[11]

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate a melt curve.

    • A shift in the melting temperature (Tm) or aggregation temperature (Tagg) indicates target stabilization by the inhibitor.[11]

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF CETSA)

  • Cell Culture and Treatment:

    • Treat cells with a serial dilution of the inhibitor for 1-2 hours at 37°C.

  • Heat Shock:

    • Heat all samples at a single, predetermined temperature (from the melt curve) for 3 minutes.

  • Protein Quantification and Analysis:

    • Lyse cells and quantify the soluble target protein as described above.

    • Plot the amount of soluble protein against the inhibitor concentration to determine the cellular EC50 for target engagement.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Purify the target protein and prepare a solution of the inhibitor.

    • Ensure both the protein and inhibitor are in the same buffer to minimize heats of dilution.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (target protein) immobilized on a sensor surface in real-time.[12]

Protocol:

  • Ligand Immobilization:

    • Immobilize the purified target protein onto a sensor chip.

  • Analyte Binding:

    • Inject a series of concentrations of the inhibitor over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the mass of inhibitor binding to the immobilized protein.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

In-Cell Western (ICW) Assay

The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates to measure protein levels in fixed and permeabilized cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with the inhibitor.

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Incubate the cells with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity, which is proportional to the amount of the target protein. Normalize the signal to cell number using a DNA stain.

Visualizations

PARP1 Signaling Pathway in DNA Damage Response

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation and Activity cluster_2 Downstream Effects cluster_3 Inhibitor Action DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates Cell Fate Decision Cell Fate Decision DNA Damage->Cell Fate Decision PARylation PARylation PARP1->PARylation catalyzes NAM NAM PARylation->NAM byproduct Chromatin Remodeling Chromatin Remodeling PARylation->Chromatin Remodeling Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation->Recruitment of DNA Repair Proteins NAD+ NAD+ NAD+->PARylation substrate DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Apoptosis Apoptosis Cell Fate Decision->Apoptosis Cell Fate Decision->DNA Repair Isoquinolinone Inhibitor Isoquinolinone Inhibitor Isoquinolinone Inhibitor->PARylation inhibits

Caption: PARP1 signaling pathway in response to DNA damage and the point of intervention by isoquinolinone-based inhibitors.

General Experimental Workflow for CETSA

CETSA_Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Heat Shock Heat Shock Inhibitor Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Supernatant (Soluble Proteins) Supernatant (Soluble Proteins) Centrifugation->Supernatant (Soluble Proteins) Pellet (Aggregated Proteins) Pellet (Aggregated Proteins) Centrifugation->Pellet (Aggregated Proteins) Protein Quantification Protein Quantification Supernatant (Soluble Proteins)->Protein Quantification Data Analysis Data Analysis Protein Quantification->Data Analysis

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Logical Relationship of Target Engagement Validation Methods

TE_Validation_Methods Target Engagement Validation Target Engagement Validation Biophysical Methods Biophysical Methods Target Engagement Validation->Biophysical Methods Cell-Based Assays Cell-Based Assays Target Engagement Validation->Cell-Based Assays Biochemical Assays Biochemical Assays Target Engagement Validation->Biochemical Assays CETSA CETSA Biophysical Methods->CETSA ITC ITC Biophysical Methods->ITC SPR SPR Biophysical Methods->SPR Cell-Based Assays->CETSA In-Cell Western In-Cell Western Cell-Based Assays->In-Cell Western Biochemical Assays->ITC Biochemical Assays->SPR Kinase Assay Kinase/Enzyme Assay Biochemical Assays->Kinase Assay

Caption: Logical relationship between different methods for validating target engagement.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The effective synthesis of substituted isoquinolinones is therefore a critical endeavor in drug discovery and development. This guide provides a head-to-head comparison of classical and modern synthetic routes to this important heterocyclic motif, supported by experimental data and detailed methodologies.

Classical Synthetic Routes

Traditional methods for isoquinolinone synthesis, developed in the late 19th and early 20th centuries, remain relevant for their straightforwardness and accessibility of starting materials.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. This method offers a direct route to the isoquinoline core.

Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline

  • Schiff Base Formation: 3,4-Dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) are dissolved in toluene. The mixture is heated at reflux with a Dean-Stark apparatus to remove water until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled and concentrated under reduced pressure. The crude Schiff base is used in the next step without further purification.

  • Cyclization: The crude Schiff base is dissolved in concentrated sulfuric acid and stirred at room temperature.

  • Final Work-up and Purification: The reaction mixture is carefully poured onto ice and basified with a sodium hydroxide solution. The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6,7-dimethoxyisoquinoline.

The Bischler-Napieralski Reaction

This reaction proceeds via the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinolinone or isoquinoline.[1][2]

Experimental Protocol: Synthesis of 1-Benzoyl-6,7-dimethoxy-3,4-dihydroisoquinoline and subsequent aromatization [3]

  • Amide Formation: To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent, an acylating agent (e.g., benzoyl chloride) is added, and the mixture is stirred until the formation of the corresponding N-(3,4-dimethoxyphenethyl)benzamide is complete.

  • Cyclization: The resulting amide is dissolved in a solvent such as toluene, and phosphorus oxychloride (POCl₃) is added. The mixture is heated to reflux for several hours.

  • Work-up: The reaction mixture is cooled and the excess POCl₃ is carefully quenched. The mixture is then basified and the product is extracted with an organic solvent. After drying and concentration, the crude 1-benzoyl-6,7-dimethoxy-3,4-dihydroisoquinoline is obtained.

  • Aromatization: The crude dihydroisoquinoline is dissolved in a suitable solvent and treated with an oxidizing agent, such as palladium on carbon (Pd/C) at elevated temperature, or with a milder chemical oxidant like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to furnish the corresponding 1-benzoylisoquinoline.[3]

  • Purification: The final product is purified by column chromatography.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[4][5] To obtain an isoquinolinone, a subsequent oxidation of the tetrahydroisoquinoline intermediate is necessary.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative [5]

  • Condensation and Cyclization: A β-arylethylamine (e.g., 3,4-dimethoxyphenethylamine) and an aldehyde (e.g., formaldehyde) are dissolved in a suitable solvent with an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid). The mixture is stirred, often at elevated temperatures, until the reaction is complete.

  • Work-up: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude tetrahydroisoquinoline.

  • Oxidation to Isoquinolinone (Hypothetical Step): The crude tetrahydroisoquinoline would then be subjected to an oxidation protocol, for instance, using an oxidizing agent like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄), to introduce the carbonyl group and achieve full aromaticity, yielding the corresponding isoquinolinone.

  • Purification: The final product is purified by column chromatography.

Modern Synthetic Routes: Transition-Metal Catalysis

In recent decades, transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful and efficient methods for the synthesis of substituted isoquinolinones. These methods often offer high regioselectivity, functional group tolerance, and atom economy.

Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysts are effective in promoting the C-H activation of benzamides and their subsequent annulation with various coupling partners, such as allenes, to construct the isoquinolinone core.[6]

Experimental Protocol: Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones [6]

  • Reaction Setup: A mixture of an N-methoxybenzamide (0.50 mmol), a 2,3-allenoic acid ester (3 equivalents), silver carbonate (Ag₂CO₃, 2 equivalents), diisopropylethylamine (DIPEA, 2 equivalents), and palladium(II) acetonitrile dichloride (Pd(CH₃CN)₂Cl₂, 10 mol%) in toluene (10 mL) is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is heated at 85 °C for 4 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysts are highly versatile for the synthesis of isoquinolinones via C-H activation of benzamides and annulation with alkynes or other coupling partners.[7][8][9][10]

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of Isoquinolinones from Benzamides and Alkynes [8]

  • Reaction Setup: A mixture of a benzamide (1 equivalent), an alkyne (1.2 equivalents), a rhodium catalyst such as [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is prepared in a sealed tube.

  • Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the substituted isoquinolinone.

Ruthenium-Catalyzed C-H Activation/Annulation

Ruthenium catalysts offer a cost-effective alternative to rhodium and palladium for the synthesis of isoquinolines and isoquinolinones through C-H activation strategies.[11][12]

Experimental Protocol: Ruthenium(II)-Catalyzed Synthesis of Substituted Isoquinolines from Ketoximes and Alkynes [11]

  • Reaction Setup: A ketoxime (1 equivalent), an alkyne (1.5 equivalents), [{RuCl₂(p-cymene)}₂] (5 mol%), and sodium acetate (NaOAc, 20 mol%) are combined in a suitable solvent.

  • Reaction Conditions: The mixture is heated at a specified temperature for a set duration.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified, typically through column chromatography.

Cobalt-Catalyzed C-H Activation/Annulation

First-row transition metals like cobalt are gaining prominence as sustainable catalysts for C-H activation/annulation reactions to synthesize isoquinolinones.[13][14]

Experimental Protocol: Cobalt(III)-Catalyzed Synthesis of Isoquinolines from O-Acyl Oximes and Alkynes [13]

  • Reaction Setup: An O-acyl oxime (1 equivalent), an alkyne (1.2 equivalents), a cobalt catalyst (e.g., Co(OAc)₂·4H₂O), a ligand, and an additive are combined in a solvent.

  • Reaction Conditions: The reaction is carried out under an inert atmosphere at a specified temperature.

  • Work-up and Purification: The product is isolated and purified using standard techniques such as column chromatography.

Quantitative Data Comparison

The following tables summarize the performance of the discussed synthetic routes based on reported experimental data.

Table 1: Classical Synthetic Routes

ReactionStarting MaterialsKey ReagentsTemperature (°C)Time (h)Yield (%)
Pomeranz-Fritsch 3,4-Dimethoxybenzaldehyde, Aminoacetaldehyde dimethyl acetalConc. H₂SO₄Room Temp.-Moderate to Good
Bischler-Napieralski N-(3,4-dimethoxyphenethyl)benzamidePOCl₃Reflux12High (for dihydroisoquinoline)
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid catalystVariableVariableGood (for tetrahydroisoquinoline)

Table 2: Transition-Metal Catalyzed Routes

CatalystStarting MaterialsCoupling PartnerTemperature (°C)Time (h)Yield (%)
Palladium [6]N-methoxybenzamide2,3-Allenoic acid ester85453-87
Rhodium [8]BenzamideInternal Alkyne10012-24Good to Excellent
Ruthenium [11]KetoximeAlkyneVariableVariableGood to Excellent
Cobalt [13]O-Acyl OximeAlkyneVariableVariable45-97

Visualization of Synthetic Pathways and Biological Relevance

Synthetic Workflow Diagrams

Synthetic_Routes cluster_classical Classical Routes cluster_modern Modern Routes (C-H Activation) Pomeranz_Fritsch Pomeranz-Fritsch Isoquinolinone Substituted Isoquinolinone Pomeranz_Fritsch->Isoquinolinone Direct Bischler_Napieralski Bischler-Napieralski Dihydroisoquinoline Dihydroisoquinoline Bischler_Napieralski->Dihydroisoquinoline Pictet_Spengler Pictet-Spengler Tetrahydroisoquinoline Tetrahydroisoquinoline Pictet_Spengler->Tetrahydroisoquinoline Oxidation Benzaldehyde Benzaldehyde + Aminoacetal Benzaldehyde->Pomeranz_Fritsch Amide β-Arylethylamide Amide->Bischler_Napieralski Amine β-Arylethylamine + Aldehyde Amine->Pictet_Spengler Oxidation Oxidation Dihydroisoquinoline->Oxidation Oxidation->Isoquinolinone Oxidation_PS Oxidation Tetrahydroisoquinoline->Oxidation_PS Oxidation Oxidation_PS->Isoquinolinone Benzamide Benzamide Derivative TM_Catalysis Transition-Metal Catalysis (Pd, Rh, Ru, Co) Benzamide->TM_Catalysis Coupling_Partner Alkyne/Allene Coupling_Partner->TM_Catalysis TM_Catalysis->Isoquinolinone Direct Annulation

Caption: Overview of classical and modern synthetic routes to substituted isoquinolinones.

Biological Signaling Pathway: PI3K/Akt

Many isoquinolinone derivatives exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and is often dysregulated in diseases like cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism Isoquinolinone Isoquinolinone Derivative Isoquinolinone->PI3K Inhibits Isoquinolinone->Akt Inhibits Isoquinolinone->mTORC1 Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by isoquinolinone derivatives.

Conclusion

The synthesis of substituted isoquinolinones can be achieved through a variety of classical and modern methods. Classical routes like the Bischler-Napieralski and Pictet-Spengler reactions often require multi-step sequences including oxidation to arrive at the final isoquinolinone product. In contrast, modern transition-metal-catalyzed C-H activation/annulation reactions provide more direct and often more efficient access to this important scaffold with a high degree of functional group tolerance and regioselectivity. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. The continued development of novel catalytic systems, particularly those using earth-abundant metals, will undoubtedly further expand the synthetic chemist's toolbox for accessing this critical class of compounds for drug discovery and development.

References

"assessing the selectivity of 6,7-dihydro-5H-isoquinolin-8-one derivatives for specific enzymes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-isoquinolin-8-one scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of biologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for various functional groups, making it an attractive starting point for the development of targeted enzyme inhibitors.[1] Derivatives of this core structure have shown significant potential, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[2][3]

This guide provides a comparative analysis of the selectivity of specific this compound derivatives against a panel of protein kinases, offering quantitative data to inform research and development efforts.

Comparative Kinase Selectivity Profiles

The selectivity of an inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. The following table summarizes the inhibitory activity (IC50) of several pyrazolo[3,4-g]isoquinoline derivatives, which are structurally related to the core isoquinolin-8-one scaffold, against a panel of serine/threonine kinases. The data highlights how modifications to the core structure can significantly alter the selectivity profile.

Table 1: Kinase Inhibition Profile (IC50 in nM) of Pyrazolo[3,4-g]isoquinoline Derivatives

CompoundHaspinCLK1DYRK1ACDK9GSK3α/β
1b 57>100069>1000>1000
1c 66>1000167>1000>1000
2c 62>1000250>1000>1000
3a 167101>1000>1000>1000
3c >1000218>1000252363
3d >1000240>1000250300

Data compiled from a study on pyrazolo[3,4-g]isoquinoline derivatives.[2] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Analysis of Selectivity:

  • Compounds 1b and 1c demonstrate notable potency and selectivity for Haspin kinase over the other tested kinases.[2]

  • Compound 2c also shows good potency for Haspin, with a selectivity index of 4 in favor of Haspin versus DYRK1A.[2]

  • In contrast, the introduction of an alkyl group at the 4-position, as seen in compounds 3a, 3c, and 3d , shifts the selectivity profile. Compound 3a is more potent against CLK1 than Haspin, while compounds 3c and 3d preferentially inhibit CLK1, CDK9, and GSK3 over Haspin.[2]

This shift underscores the critical role that specific substitutions on the isoquinoline scaffold play in determining enzyme selectivity.

Experimental Protocols

The following is a representative methodology for determining the in vitro kinase inhibitory activity of test compounds, based on standard kinase assay protocols.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Purified recombinant kinase (e.g., Haspin, CLK1)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well assay plates (white, low-volume)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km value for the specific kinase) to each well.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).[4]

  • Signal Detection:

    • Stop the enzymatic reaction by adding 10 µL of a luminescent kinase assay reagent to each well. This reagent simultaneously lyses the cells (if a cell-based assay) and measures the remaining ATP.

    • Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[1]

Visualizing the Selectivity Assessment Workflow

The process of assessing enzyme selectivity involves a structured workflow from initial screening to detailed analysis. The following diagram illustrates this process.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Validation A Compound Library (Isoquinolinone Derivatives) B Primary Screen (Single High Concentration) A->B C Identify 'Hits' (Compounds with >50% Inhibition) B->C D Dose-Response Assay (Determine IC50 values) C->D E Selectivity Profiling (Test Hits against Kinase Panel) D->E F Analyze Data (Calculate Selectivity Index) E->F G Mechanism of Action Studies (e.g., ATP Competition) F->G H Cell-Based Assays (Confirm Target Engagement) G->H I Lead Candidate H->I

Workflow for assessing enzyme selectivity of isoquinolinone derivatives.

This guide demonstrates that while the this compound scaffold is a promising starting point for kinase inhibitor design, careful optimization of substituents is necessary to achieve high potency and the desired selectivity profile. The provided data and protocols offer a framework for researchers to systematically evaluate and compare the performance of novel derivatives.

References

Safety Operating Guide

Essential Safety and Operational Guide for 6,7-Dihydro-5H-isoquinolin-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-isoquinolin-8-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] The assigned GHS pictogram is GHS06 (Skull and Crossbones), with the signal word "Danger".[1] Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards, with side-shields.[3]Protects eyes from splashes and dust particles.[3][4]
Skin Protection Chemical-resistant GlovesTested according to EN 374.[4]Prevents direct skin contact with the compound.[4]
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[4]
Impervious ClothingFire/flame resistant and impervious clothing may be required for larger quantities.[3]Provides additional protection against spills and splashes.
Respiratory Protection Full-face Respirator or Particulate RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] For handling the solid form, a particulate respirator (P1 or equivalent) may be necessary to avoid dust inhalation.[4]Protects against inhalation of harmful dust or vapors.

Operational Plan: Handling Procedures

Safe handling is crucial to minimize exposure and prevent accidents. The following step-by-step procedure should be followed:

  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood.[4]

    • Ensure all necessary PPE is correctly worn before handling the compound.

    • Assemble all required equipment and materials.

  • Handling the Compound:

    • When handling the solid form, avoid the formation of dust.[4]

    • If weighing the powder, do so in a contained environment to minimize dispersion.[4]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[5]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Accidental Release and First-Aid Measures

SituationAction
Skin Contact Immediately wash with plenty of water. If skin irritation occurs, get medical help.[3] Take off contaminated clothing and wash it before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3]
Ingestion If swallowed, immediately call a poison center or doctor.[1]
Spill Evacuate the area. Wear appropriate PPE. For liquid spills, use an absorbent material to contain the spill. Carefully collect the spilled material and absorbent into a hazardous waste container.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[4]

  • Contaminated Materials: Place items such as gloves, wipes, and weighing papers in a sealed bag or container and dispose of them as chemical waste.[4]

  • Empty Containers: Rinse containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.[4] Dispose of the rinsed container according to institutional policy.[4]

  • Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound in Contained Environment gather_materials->weigh transfer Transfer Compound weigh->transfer decontaminate Decontaminate Work Area and Equipment transfer->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect Chemical Waste in Labeled Container dispose_ppe->collect_waste store_waste Store in Designated Area collect_waste->store_waste arrange_pickup Arrange for Professional Disposal store_waste->arrange_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-5H-isoquinolin-8-one
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-isoquinolin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.